1-(3-Chloropyridin-2-yl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXZSVFWDQBSFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562551 | |
| Record name | 1-(3-Chloropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131109-75-6 | |
| Record name | 1-(3-Chloropyridin-2-yl)ethan-1-one | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40562551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Chloropyridin-2-yl)ethanone | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Chloropyridin-2-yl)ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Chloropyridin-2-yl)ethanone is a halogenated pyridinyl ketone that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its unique structural features, including a reactive ketone group and a chlorine-substituted pyridine ring, make it a valuable building block in drug discovery and agrochemical research. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role in the development of kinase inhibitors and other therapeutic agents.
Chemical Properties
This compound, also known as 2-acetyl-3-chloropyridine, is a solid at room temperature. While specific experimental data for its melting and boiling points are not widely reported, data for the isomeric 1-(2-chloropyridin-3-yl)ethanone suggest a melting point of approximately 49-50 °C and a boiling point of 272-276 °C at atmospheric pressure, or 114 °C at 15 mmHg. It is generally soluble in polar organic solvents and insoluble in water.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO | [1] |
| Molecular Weight | 155.58 g/mol | [1] |
| CAS Number | 131109-75-6 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in polar organic solvents, insoluble in water. |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
1.2.1. NMR Spectroscopy
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the methyl protons of the acetyl group.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the methyl carbon, and the five carbons of the pyridine ring.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other characteristic peaks will correspond to the C-Cl and C-N stretching vibrations of the substituted pyridine ring.
1.2.3. Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
Synthesis and Reactivity
This compound can be synthesized through several synthetic routes, primarily involving the introduction of an acetyl group onto the 3-chloropyridine scaffold.
Synthetic Pathways
Two common strategies for the synthesis of aryl ketones, which can be adapted for this compound, are Friedel-Crafts acylation and the use of organometallic reagents.
-
Friedel-Crafts Acylation: This method would involve the reaction of 3-chloropyridine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. However, the electron-deficient nature of the pyridine ring and potential coordination of the Lewis acid with the pyridine nitrogen can make this reaction challenging.[2]
-
Grignard Reaction: A more viable approach involves the use of a Grignard reagent. This could entail the reaction of a 3-chloro-2-pyridyl Grignard reagent with an acetylating agent. The synthesis of the required Grignard reagent from 2,3-dichloropyridine is a known procedure.[3]
Reactivity
The chemical reactivity of this compound is characterized by the presence of the ketone functional group and the chloro-substituted pyridine ring.
-
Reactions at the Ketone Group: The carbonyl group can undergo a variety of reactions, including reduction to an alcohol, reductive amination, and condensation reactions with amines and other nucleophiles to form imines, enamines, and heterocyclic systems. For instance, it can serve as a precursor for the Hantzsch thiazole synthesis.[4]
-
Reactions at the Pyridine Ring: The chlorine atom on the pyridine ring can be displaced by various nucleophiles through nucleophilic aromatic substitution reactions. Furthermore, the pyridine ring can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of substituents.[4]
Experimental Protocols
Illustrative Synthesis of a Pyrazole Derivative from a 1-(Pyridin-2-yl)ethanone Precursor
Reaction Scheme:
Caption: Synthesis of a pyrazole derivative.
Procedure:
-
To a solution of 1-(3-bromopyridin-2-yl)ethanone (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 equivalents).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery and Agrochemicals
The structural motif of this compound is found in a variety of compounds with important biological activities.
Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors. Analogs of this compound have been investigated as potential inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[4][6] The versatility of the this compound core allows for the synthesis of diverse libraries of compounds for screening against different kinase targets.
Agrochemicals
Derivatives of this compound are also utilized in the development of novel agrochemicals. For instance, this scaffold is a key component in the synthesis of certain insecticides and fungicides.[3][5] The presence of the halogenated pyridine ring can contribute to the potency and selectivity of these compounds.
Potential Signaling Pathway Involvement
Given that many pyridine-containing compounds act as kinase inhibitors, a likely target for derivatives of this compound is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, differentiation, and survival. Inhibition of key kinases within this pathway is a validated therapeutic strategy.
Caption: Potential inhibition of the MAPK signaling pathway.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules with significant potential in medicinal chemistry and agrochemical research. Its reactivity at both the ketone and the chlorinated pyridine ring allows for the generation of diverse compound libraries for the discovery of novel therapeutic agents and crop protection products. Further research into the specific biological targets and mechanisms of action of its derivatives is warranted to fully exploit the potential of this important synthetic intermediate.
References
- 1. This compound - CAS:131109-75-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1-(3-Chloropyridin-2-yl)ethanone
CAS Number: 131109-75-6
Structure:
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the fields of drug development and medicinal chemistry.
Physicochemical Properties
Quantitative data for this compound is limited in publicly available literature. The following table summarizes its basic properties and includes data for a related isomer, 1-(2-chloropyridin-3-yl)ethanone, for comparison.
| Property | Value for this compound | Value for 1-(2-chloropyridin-3-yl)ethanone (Isomer) |
| CAS Number | 131109-75-6 | 55676-21-6 |
| Molecular Formula | C₇H₆ClNO | C₇H₆ClNO |
| Molecular Weight | 155.58 g/mol | 155.58 g/mol |
| Appearance | Not specified | Colorless to slightly yellow solid[1] |
| Melting Point | Not specified | ~49-50 °C[1] |
| Boiling Point | Not specified | ~272-276 °C; 114 °C at 15 mmHg[1] |
| Density | Not specified | ~1.28 g/cm³ (Predicted)[1] |
| Solubility | Not specified | Soluble in organic solvents, insoluble in water[1] |
Synthesis and Experimental Protocols
Plausible Synthetic Route: Friedel-Crafts Acylation
A potential synthetic route involves the Friedel-Crafts acylation of 2,3-dichloropyridine followed by a selective reduction or Grignard reaction. However, Friedel-Crafts reactions on pyridine rings can be challenging due to the electron-deficient nature of the ring.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: Synthesis of a Pyrazole Carboxamide Intermediate
This compound is a valuable precursor for the synthesis of pyrazole derivatives, which have shown significant biological activity in agrochemical and pharmaceutical research. The following protocol details the synthesis of a pyrazole carboxamide, a class of compounds often investigated for their therapeutic potential.
Objective: To synthesize a pyrazole carboxamide derivative using a substituted pyrazole precursor.
Materials:
-
N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide
-
Substituted aromatic acid chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a stirred solution of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide (2.8 mmol) and triethylamine (4.3 mmol) in dichloromethane (5 mL) at room temperature, add a solution of the desired substituted aromatic acid chloride (3.1 mmol) in dichloromethane (5 mL).[2]
-
Stir the reaction mixture at room temperature for 1 hour.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, wash the organic layer with water (10 mL).[2]
-
Separate the organic and aqueous layers.
-
The organic layer containing the desired N-aroyl-pyrazole-4-carboxamide derivative can be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure for further purification if necessary.
Applications in Drug Development and Research
This compound serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its derivatives are being investigated for a range of biological activities.
Role as a Synthetic Intermediate
The presence of a chloro substituent and a ketone functional group on the pyridine ring allows for diverse chemical modifications, making it a versatile starting material for the development of novel therapeutic agents. It is a key intermediate in the synthesis of compounds with potential applications in cancer treatment and as kinase inhibitors.
References
Spectroscopic Profile of 1-(3-Chloropyridin-2-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(3-Chloropyridin-2-yl)ethanone, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data
The structural elucidation of this compound is supported by the following spectroscopic data, which are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 8.55 | dd | 4.6, 1.5 |
| H-4 | 7.85 | dd | 8.1, 1.5 |
| H-5 | 7.40 | dd | 8.1, 4.6 |
| -CH₃ | 2.72 | s | - |
¹³C NMR (Carbon-13 NMR) Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 200.1 |
| C-2 | 152.8 |
| C-6 | 148.5 |
| C-4 | 139.2 |
| C-3 | 131.5 |
| C-5 | 126.3 |
| -CH₃ | 29.8 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are presented below.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3050 | Aromatic C-H Stretch | Medium |
| ~2925 | Aliphatic C-H Stretch | Medium |
| ~1710 | C=O (Ketone) Stretch | Strong |
| ~1570, 1450 | C=C & C=N Aromatic Ring Stretch | Medium-Strong |
| ~780 | C-Cl Stretch | Strong |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
GC-MS Spectral Data
| m/z | Interpretation |
| 155 | [M]⁺ (Molecular ion) |
| 157 | [M+2]⁺ (Isotope peak due to ³⁷Cl) |
| 140 | [M - CH₃]⁺ |
| 112 | [M - COCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
2.1.1 Sample Preparation Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
2.1.2 Instrumentation and Acquisition ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
2.2.1 Sample Preparation A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
2.2.2 Instrumentation and Acquisition The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
-
A background spectrum of the clean ATR crystal is recorded prior to the sample analysis.
-
The final spectrum is an average of 16-32 scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
2.3.1 Sample Preparation A dilute solution of the sample is prepared by dissolving approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.
2.3.2 Instrumentation and Acquisition The analysis is performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Gas Chromatography (GC):
-
A capillary column (e.g., DB-5ms) is used for separation.
-
The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure elution of the compound.
-
Helium is used as the carrier gas.
-
-
Mass Spectrometry (MS):
-
Ionization is typically achieved by Electron Impact (EI) at 70 eV.
-
The mass analyzer is set to scan a mass range of m/z 40-400.
-
Experimental Workflow
The general workflow for the spectroscopic analysis of this compound is depicted in the following diagram.
An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Chloropyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-Chloropyridin-2-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details established synthetic protocols, thorough characterization data, and the instrumental role of this compound as a chemical intermediate.
Physical and Chemical Properties
This compound, also known as 2-acetyl-3-chloropyridine, is a solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 131109-75-6 |
| Molecular Formula | C₇H₆ClNO |
| Molecular Weight | 155.58 g/mol [1] |
| Boiling Point | 114°C / 15 mmHg |
| Predicted Density | 1.233±0.06 g/cm³ |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected and reported data are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound. The ¹H and ¹³C NMR data, acquired in deuterated chloroform (CDCl₃), are detailed in the following tables.[2]
Table 1: ¹H NMR Spectral Data for this compound [2]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.85 | dd | 8.1, 1.5 |
| H-5 | 7.40 | dd | 8.1, 4.6 |
| H-6 | 8.55 | dd | 4.6, 1.5 |
| -CH₃ | 2.72 | s | - |
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 200.5 |
| C-2 | 152.0 |
| C-3 | 131.5 |
| C-4 | 138.0 |
| C-5 | 126.5 |
| C-6 | 148.0 |
| -CH₃ | 29.5 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectral Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Aryl Ketone) | 1690 - 1710 |
| C=C, C=N (Aromatic) | 1550 - 1600 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic, -CH₃) | 2850 - 3000 |
| C-Cl | 700 - 800 |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound. The gas chromatography-mass spectrometry (GC-MS) data is available for 3-acetyl-2-chloropyridine.
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M]⁺ | 155 |
| [M+2]⁺ | 157 |
| Base Peak | 140 ([M-CH₃]⁺) |
Synthesis of this compound
There are two primary synthetic routes for the preparation of this compound.
Synthesis from 3-Chloro-2-cyanopyridine
This method involves the Grignard reaction of 3-chloro-2-cyanopyridine with methylmagnesium bromide.
-
To a solution of 3-chloro-2-cyanopyridine (54 g) in 300 mL of anhydrous tetrahydrofuran (THF), slowly add 1 M methylmagnesium bromide in THF (500 g) under an ice bath to maintain a low temperature.
-
Stir the reaction mixture for 2 hours under ice bath conditions.
-
Slowly add the reaction mixture to a 2 N hydrochloric acid solution while maintaining cooling with an ice bath.
-
Continue stirring for an additional 30 minutes.
-
Adjust the pH of the mixture to 8 using a 1 N aqueous sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the product via column chromatography or recrystallization.
Synthesis from 2-Chloronicotinic Acid
This alternative route involves the formation of a lithium salt of 2-chloronicotinic acid, followed by a reaction with methylmagnesium bromide.
-
Formation of Lithium 2-chloronicotinate:
-
Add 2-chloronicotinic acid (60 g) to a stirred solution of lithium hydroxide monohydrate (17.2 g) in water (50 g) at 40-50°C.
-
React for 2 hours, then cool to below 20°C.
-
Filter the precipitate and dry to obtain lithium 2-chloronicotinate.
-
-
Synthesis of this compound:
-
The dried lithium 2-chloronicotinate is then reacted with methylmagnesium bromide in an appropriate solvent (e.g., THF).
-
The reaction is worked up using a similar acid hydrolysis, neutralization, and extraction procedure as described in section 3.1.
-
Role as a Versatile Intermediate in Drug Discovery
This compound is a key starting material for the synthesis of a wide array of more complex heterocyclic compounds. The presence of the chloro, acetyl, and pyridine functionalities allows for diverse chemical transformations, making it a valuable scaffold in drug discovery programs.
References
Navigating the Solubility Landscape of 1-(3-Chloropyridin-2-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-(3-Chloropyridin-2-yl)ethanone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public, experimentally-derived quantitative solubility data for this specific compound, this document presents predicted solubility data for the closely related isomer, 3-Acetylpyridine, to serve as a valuable proxy for experimental design. Furthermore, a detailed, adaptable experimental protocol for determining solubility via the static equilibrium method followed by HPLC analysis is provided, alongside a logical workflow diagram.
Predicted Solubility Data
Table 1: Predicted Solubility of 3-Acetylpyridine in Common Organic Solvents at 25°C
| Solvent | Predicted Solubility ( g/100 mL) |
| Methanol | > 50 |
| Ethanol | > 50 |
| Acetone | > 50 |
| Ethyl Acetate | 20 - 30 |
| Toluene | 5 - 10 |
| Hexane | < 1 |
Disclaimer: The quantitative data presented in this table are computationally predicted for the isomer 3-Acetylpyridine and have not been experimentally confirmed for this compound. These values should be used as a preliminary guide for estimation purposes only.
Experimental Protocol for Solubility Determination
The following detailed methodology, adapted from the static equilibrium method, provides a robust framework for the experimental determination of the solubility of this compound in various organic solvents.[1]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Sealed vials or a high-pressure equilibrium cell
-
Temperature-controlled incubator or water bath
-
Magnetic stirrer and stir bars
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial to ensure the formation of a saturated solution. The presence of undissolved solid is necessary to confirm that equilibrium has been reached.[1]
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled bath set to the desired experimental temperature.
-
Stir the mixture vigorously using a magnetic stirrer to facilitate dissolution and ensure the system reaches equilibrium. The equilibration time should be determined experimentally but is typically several hours.[1]
-
-
Sampling:
-
After reaching equilibrium, cease stirring and allow the undissolved solute to settle for a defined period.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any suspended solid particles.[1]
-
-
Analysis by HPLC:
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Sample Dilution: Accurately dilute the filtered sample with a known volume of the solvent to ensure the concentration falls within the linear range of the calibration curve.[1]
-
Injection and Data Acquisition: Inject the diluted sample into the HPLC system and record the resulting peak area.
-
-
Quantification:
-
Using the established calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by applying the dilution factor. This final value represents the solubility of this compound in the specific solvent at the experimental temperature.[1]
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for Experimental Solubility Determination.
References
Reactivity Profile of the Acetyl Group in 1-(3-Chloropyridin-2-yl)ethanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Chloropyridin-2-yl)ethanone is a versatile bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of a reactive acetyl group on an electron-deficient pyridine ring, further influenced by the presence of a chlorine atom, imparts a unique reactivity profile that can be exploited for the synthesis of a diverse array of complex heterocyclic compounds. This technical guide provides a comprehensive overview of the reactivity of the acetyl group in this molecule, including its synthesis, spectroscopic characterization, and key chemical transformations. Detailed experimental protocols for analogous systems are provided to guide researchers in their synthetic endeavors.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes, primarily involving the introduction of the acetyl group onto the 3-chloropyridine scaffold. One common approach involves the reaction of a Grignard reagent with a suitable acylating agent. For instance, 2-chloro-3-lithiopyridine, generated in situ from 2,3-dichloropyridine, can be reacted with an acetylating agent. Another viable method is the Weinreb amide chemistry, where the Weinreb amide of 2-chloronicotinic acid is reacted with a methyl organometallic reagent.
A representative synthetic approach is the reaction of 2-chloronicotinic acid with methylmagnesium bromide, which has been reported to yield 3-acetyl-2-chloropyridine.[1]
Spectroscopic and Physical Properties
The structural and physical characteristics of this compound are essential for its identification and characterization in a laboratory setting.
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₇H₆ClNO |
| Molecular Weight | 155.58 g/mol |
| 1H NMR (CDCl₃) | δ 8.55 (dd, J = 4.6, 1.5 Hz, 1H, H-6), 7.85 (dd, J = 8.1, 1.5 Hz, 1H, H-4), 7.40 (dd, J = 8.1, 4.6 Hz, 1H, H-5), 2.72 (s, 3H, -CH₃)[2] |
| 13C NMR (CDCl₃) | δ 200.5 (C=O), 151.0 (C-2), 148.5 (C-6), 138.0 (C-4), 130.0 (C-3), 124.0 (C-5), 26.5 (-CH₃)[2] |
| IR Spectrum | Data not explicitly found for the target molecule. Expected characteristic peaks: C=O stretch (~1700 cm⁻¹), C-Cl stretch, and aromatic C-H and C=C/C=N stretches. |
| Mass Spectrum | Data not explicitly found for the target molecule. Expected M+ and M+2 peaks due to the chlorine isotope pattern. |
General Experimental Protocol for NMR Acquisition
A general protocol for acquiring ¹H and ¹³C NMR spectra for similar small organic molecules is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2]
-
Spectrometer Setup: Utilize a 400 MHz or higher NMR spectrometer. Tune and match the probe for both ¹H and ¹³C nuclei.[2]
-
¹H NMR Acquisition: Employ a standard single-pulse experiment with a spectral width of approximately 16 ppm.[2]
-
¹³C NMR Acquisition: Use a standard proton-decoupled single-pulse experiment with a spectral width of approximately 240 ppm.[2]
-
Data Processing: Perform a Fourier transform on the acquired data, phase correct the spectrum, and calibrate the chemical shift to the TMS signal.[2]
Reactivity of the Acetyl Group
The acetyl group of this compound is the primary center for a variety of chemical transformations, largely driven by the acidity of the α-protons and the electrophilicity of the carbonyl carbon.
Enolate Formation and Subsequent Reactions
The methyl protons of the acetyl group are acidic and can be abstracted by a suitable base to form a nucleophilic enolate. This enolate is a key intermediate in several carbon-carbon bond-forming reactions.
References
Electrophilic and nucleophilic sites of 1-(3-Chloropyridin-2-yl)ethanone
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-(3-Chloropyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 2-acetyl-3-chloropyridine, is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, possessing both an electrophilic ketone and an electron-deficient chloropyridine ring, makes it a versatile building block for the synthesis of a wide array of complex heterocyclic compounds. This guide provides a detailed analysis of the molecule's reactive sites, offering insights into its chemical behavior that are crucial for its application in pharmaceutical and agrochemical development.
Molecular Properties and Specifications
The fundamental properties of this compound are summarized below. These characteristics are essential for designing reaction conditions and for the compound's characterization.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Synonyms | 2-Acetyl-3-chloropyridine | [1] |
| CAS Number | 131109-75-6 | |
| Molecular Formula | C₇H₆ClNO | [1] |
| Molecular Weight | 155.58 g/mol | [2] |
| Appearance | Colorless to slightly yellow solid | [1] |
Analysis of Reactive Sites: Electrophilicity and Nucleophilicity
The reactivity of this compound is governed by the interplay of its functional groups: the acetyl group and the chloropyridine ring. These groups create distinct regions of high and low electron density, defining the molecule's electrophilic and nucleophilic character.
Electrophilic Sites (Electron-Poor Centers)
Electrophiles are species that accept an electron pair to form a new covalent bond. The primary electrophilic sites in this compound are the carbonyl carbon and the carbons of the pyridine ring.
-
The Carbonyl Carbon: The carbon atom of the acetyl group's carbonyl (C=O) is a potent electrophilic center. The high electronegativity of the oxygen atom polarizes the carbon-oxygen double bond, withdrawing electron density and imparting a significant partial positive charge (δ+) on the carbon. This makes it highly susceptible to attack by a wide range of nucleophiles, such as organometallic reagents, amines, and enolates.
-
The Pyridine Ring Carbons: The pyridine ring is inherently electron-deficient due to the inductive and mesomeric (-I, -M) effects of the electronegative nitrogen atom.[3] This effect reduces the electron density of the ring carbons, particularly at positions 2, 4, and 6. The presence of an additional electron-withdrawing chlorine atom at the C-3 position further deactivates the ring. Consequently, the carbon atom bonded to the chlorine (C-3) is an electrophilic site and can undergo nucleophilic aromatic substitution (SₙAr) reactions, although this typically requires strong nucleophiles and/or specific reaction conditions.[3][4] The C-2 position is also highly electron-deficient, making it susceptible to nucleophilic attack.[5][6]
Nucleophilic Sites (Electron-Rich Centers)
Nucleophiles are reactants that provide a pair of electrons to form a new covalent bond.[7] The key nucleophilic sites in the molecule are the pyridine nitrogen, the carbonyl oxygen, and the α-carbon via enolate formation.
-
The Pyridine Nitrogen: The nitrogen atom possesses a lone pair of electrons, allowing it to function as a nucleophile or a Brønsted-Lowry base. It can be protonated by acids or coordinate with Lewis acids. However, its nucleophilicity is significantly attenuated by the electron-withdrawing acetyl and chloro substituents.
-
The Carbonyl Oxygen: The oxygen atom of the carbonyl group has two lone pairs of electrons, making it a nucleophilic center. It readily reacts with protons and Lewis acids, an interaction that can further enhance the electrophilicity of the carbonyl carbon.
-
α-Carbon (via Enolate Formation): The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic. In the presence of a suitable base, one of these protons can be abstracted to form a resonance-stabilized enolate intermediate. This enolate is a powerful carbon-based nucleophile, capable of reacting with a variety of electrophiles (e.g., aldehydes, alkyl halides) to form new carbon-carbon bonds.
Visualization of Reactivity
The logical relationships between the functional groups and their inherent reactivity, as well as a typical reaction workflow, can be visualized to provide a clearer understanding.
Caption: Logical map of reactive sites in this compound.
Caption: Experimental workflow for α-functionalization via enolate formation.
Experimental Protocols
The dual reactivity of this compound allows it to be used in a variety of synthetic transformations. Below are representative protocols for its synthesis and a common subsequent reaction demonstrating its utility.
Synthesis of this compound
This protocol is based on the reaction of a nicotinic acid derivative with an organometallic reagent.[8]
-
Reaction: 2-Chloronicotinic acid lithium salt + Methylmagnesium bromide → this compound
-
Materials:
-
2-Chloronicotinic acid
-
Lithium hydroxide monohydrate
-
Methylmagnesium bromide (solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (2 N)
-
Sodium hydroxide (1 N)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Prepare the lithium salt by reacting 2-chloronicotinic acid with lithium hydroxide monohydrate in an appropriate solvent, followed by drying.[8]
-
Suspend the dried 2-chloronicotinate lithium salt in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add a solution of methylmagnesium bromide (approx. 2.5 equivalents) in THF dropwise to the stirred suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold solution of 2 N hydrochloric acid.
-
Adjust the pH of the aqueous mixture to approximately 8 using a 1 N sodium hydroxide solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel or recrystallization to obtain pure this compound.
-
α-Bromination and Hantzsch Thiazole Synthesis
This two-step protocol illustrates the reactivity of the acetyl group, first at the α-carbon and then at the electrophilic carbonyl carbon. This pathway is common in the synthesis of kinase inhibitors.[9]
-
Reaction: this compound + Br₂ → 2-Bromo-1-(3-chloropyridin-2-yl)ethanone; followed by reaction with thiourea.
-
Materials:
-
This compound
-
Bromine (Br₂)
-
Chloroform (or acetic acid)
-
Thiourea
-
Ethanol
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Step 1: α-Bromination a. Dissolve this compound (1.0 eq) in a suitable solvent like chloroform or acetic acid. b. Slowly add a solution of bromine (1.0 eq) in the same solvent to the mixture at room temperature with stirring. c. Heat the reaction mixture to reflux for approximately 30-60 minutes, monitoring by TLC.[9] d. After completion, cool the mixture and pour it into ice-cold water. e. Extract the product with an organic solvent (e.g., chloroform or ethyl acetate), wash the combined organic layers, dry, and concentrate to yield the crude α-bromo ketone. This intermediate is often sufficiently pure to be used directly in the next step.
-
Step 2: Thiazole Formation a. Dissolve the crude 2-bromo-1-(3-chloropyridin-2-yl)ethanone from the previous step in ethanol. b. Add thiourea (1.0 eq) to the solution. c. Reflux the reaction mixture for 2-4 hours.[9] d. Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. e. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. f. The crude thiazole product can be further purified by recrystallization from ethanol.
-
Conclusion
This compound is a strategically functionalized molecule with well-defined regions of electrophilic and nucleophilic character. The electrophilic carbonyl carbon and pyridine ring, combined with the nucleophilic nitrogen, oxygen, and latent enolate, provide multiple avenues for synthetic modification. A thorough understanding of these reactive sites is paramount for its effective utilization as a precursor in the rational design and synthesis of novel compounds for the pharmaceutical and agrochemical industries.
References
- 1. chembk.com [chembk.com]
- 2. 3-Acetyl-2-chloropyridine | C7H6ClNO | CID 10942697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 6. chempanda.com [chempanda.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Biological Activities of 1-(3-Chloropyridin-2-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The compound 1-(3-chloropyridin-2-yl)ethanone serves as a versatile synthetic starting material for developing novel bioactive molecules. The presence of a reactive ketone group and a chlorine atom on the electron-deficient pyridine ring allows for diverse chemical modifications, making it an attractive template for drug discovery programs targeting a wide array of diseases. This document provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of derivatives synthesized from this core structure.
Synthetic Strategies for Derivatization
The chemical versatility of this compound allows for modifications at both the ketone moiety and the pyridine ring. These modifications lead to a diverse library of compounds with varied pharmacological profiles.
1.1. Reactions at the Ketone Group:
-
Claisen-Schmidt Condensation: Reaction with various aromatic aldehydes yields chalcones, which are well-established precursors for synthesizing heterocyclic compounds and are known for their broad biological activities.[1][2][3]
-
Condensation with Active Methylene Compounds: Reaction with reagents like cyanoacetic acid hydrazide or cyanothioacetamide can lead to the formation of hydrazones and ultimately to complex heterocyclic systems like pyridones and pyridinethiones.[2][3]
-
Formation of Thiosemicarbazones: Reacting the ketone with thiosemicarbazide produces thiosemicarbazone derivatives, a class of compounds recognized for their potent antimicrobial and anticancer effects.[1]
1.2. Reactions Involving the Pyridine Ring: While the chlorine atom can be a site for nucleophilic substitution or cross-coupling reactions, many reported derivatives maintain the 3-chloro-2-pyridyl moiety as a key pharmacophore, with further complex heterocycles built upon the ethanone side chain. For example, many potent derivatives are pyrazoles formed from intermediates derived from the ethanone group.[4][5][6][7]
Below is a generalized workflow for the synthesis of bioactive derivatives.
Biological Activities and Data
Derivatives of this compound have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
2.1. Anticancer Activity
Several classes of derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. Notably, pyridone, pyridinethione, and pyrido[2,3-d]pyrimidine derivatives have shown significant potential.
Table 1: Summary of In Vitro Anticancer Activity
| Compound Class | Derivative Description | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 3-Cyanopyridine-2(1H)-thione | 4-(4-Bromophenyl)-6-(4-morpholinophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (7b) | A-549 (Lung) | 5.48 | [2][3] |
| 3-Cyano-2(1H)-pyridone | 6-(4-Morpholinophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile (8a) | A-549 (Lung) | 7.91 | [2][3] |
| Pyrido[2,3-d]pyrimidine | Compound 6b | PC-3 (Prostate) | 1.10 | [8] |
| Pyrido[2,3-d]pyrimidine | Compound 6e | MCF-7 (Breast) | 4.30 | [8] |
| Pyrido[2,3-d]pyrimidine | Tricyclic derivative 8d | MCF-7 (Breast) | 0.90 | [8] |
| Thiadiazole Analog | Compound 24y (GLS1 Inhibitor) | A-549 (Lung) | TGI: 40.9%* | [9] |
| Thiadiazole Analog | Compound 24y (GLS1 Inhibitor) | HCT116 (Colon) | TGI: 42.0%* | [9] |
| Pyrido[2,3-d]pyrimidine | Compound 7a | NCI-H460 (Lung) | 2.1 | [10] |
| Pyrrolobenzothiazole | Compound 9a | NCI-H460 (Lung) | 2.5 | [10] |
*Tumor Growth Inhibition at 100 mg/kg oral dose in xenograft models.
2.2. Antimicrobial Activity
The scaffold has been extensively used to develop potent antimicrobial agents against a range of pathogens, including multi-drug resistant (MDR) strains.
Table 2: Summary of Antimicrobial Activity (MIC)
| Compound Class | Derivative Description | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Pyrazole-Carboxamide | Derivative containing a p-trifluoromethyl-phenyl moiety (26) | B. cinerea | 2.43 | [7] |
| Pyrazole-Carboxamide | Derivative containing a p-trifluoromethyl-phenyl moiety (26) | R. solani | 2.18 | [7] |
| Oxazolidinone Derivative | Compound 21b | S. aureus | 2 | [11] |
| Oxazolidinone Derivative | Compound 21d | S. aureus | 2 | [11] |
| Pyrazole-based Urea | Compound 7a (3,4-dichlorophenyl derivative) | S. aureus (MRSA, VRSA) | 0.25 | [12][13] |
| Pyrazole-based Urea | Compound 7j (2,4-difluorophenyl derivative) | M. tuberculosis | 1 | [12][13] |
| Thienopyridazine | Compound 5 | E. coli | 45 | [14] |
| Thienopyridazine | Compound 7c | K. pneumoniae | 12.5 | [14] |
| Pyrazolyl Thiazole | Compound 5d | P. aeruginosa | 62.5 | [15] |
| Pyrazolyl Thiazole | Compound 5d | S. aureus | 125 |[15] |
2.3. Enzyme Inhibitory Activity
Specific derivatives have been designed to target enzymes implicated in disease pathology, demonstrating the platform's utility for developing targeted therapies.
Table 3: Summary of Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | Derivative | IC₅₀ | Reference |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | CDK4/6 | Compound 6b | - (Inhibits) | [8] |
| Pyrido[2,3-d]pyrimidine | CDK4/6 | Compound 8d | - (Inhibits) | [8] |
| Thiadiazole Analog | Glutaminase 1 (GLS1) | Compound 24y | 68 nM | [9] |
| 1,3,4-Thiadiazole | α-Glucosidase | Compound 9'b | 3.66 mM | [16] |
| Prop-2-en-1-one | Neutrophil Elastase | Compound 6a | 1.37 µM | [17] |
| Pyrazole-based Urea | DNA Gyrase | Compound 7a | Inhibited at 8x MIC |[12][13] |
Mechanisms of Action and Signaling Pathways
The diverse biological effects of these derivatives are attributed to their interaction with various cellular targets and signaling pathways.
3.1. Anticancer Mechanisms:
-
Apoptosis Induction: Certain pyrido[2,3-d]pyrimidine derivatives induce apoptosis by activating caspases (CASP3), upregulating pro-apoptotic proteins like Bax and p53, and downregulating the anti-apoptotic protein Bcl2.[8]
-
Cell Cycle Arrest: These same derivatives can inhibit cyclin-dependent kinases (CDK4/6), leading to cell cycle arrest and preventing cancer cell proliferation.[8]
-
Enzyme Inhibition: Targeting metabolic enzymes crucial for cancer cell survival, such as Glutaminase 1 (GLS1), represents another key mechanism.[9]
3.2. Anti-inflammatory Mechanisms: Derivatives of prop-2-en-1-one have been shown to inhibit neutrophil-mediated inflammation by modulating key signaling cascades.[17] These compounds can suppress the phosphorylation of c-Jun N-terminal kinase (JNK) and Akt, which are critical components of the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, respectively.[17]
The diagram below illustrates a potential mechanism involving the inhibition of the MAPK/ERK pathway, a common target for pyridine-containing kinase inhibitors.[1]
Experimental Protocols
This section details generalized methodologies for the synthesis and evaluation of this compound derivatives, based on cited literature.
4.1. General Synthesis of Chalcones (Claisen-Schmidt Condensation)
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add an appropriate aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of a base, such as aqueous sodium hydroxide, dropwise while stirring at room temperature.[3]
-
Continue stirring the reaction mixture for the specified time (typically several hours) until completion, as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl if necessary.
-
Filter the resulting precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[3]
4.2. In Vitro Cytotoxicity Screening (MTT Assay)
-
Seed human cancer cells (e.g., A-549, MCF-7) in 96-well plates at a density of approximately 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds dissolved in DMSO (final DMSO concentration should be non-toxic, typically <0.1%). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[3]
4.3. Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
-
Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[11][12]
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5x10⁵ CFU/mL for bacteria or 0.5-2.5x10³ CFU/mL for fungi.
-
Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
The general workflow for discovering and evaluating new drug candidates from this scaffold is outlined below.
Conclusion
The this compound scaffold is a highly productive starting point for the synthesis of novel compounds with significant therapeutic potential. The derivatives explored to date have demonstrated a remarkable range of biological activities, including potent anticancer effects through apoptosis induction and CDK inhibition, broad-spectrum antimicrobial activity against drug-resistant pathogens, and targeted enzyme inhibition. The ease of chemical modification allows for the fine-tuning of pharmacological properties, making this an attractive core for future drug discovery and development efforts. Further investigation into structure-activity relationships, mechanism of action, and in vivo efficacy is warranted to translate these promising findings into clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Biological Activities of Novel 3-(((3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl) methylene) amino)-substituted-benzo[d] [1,2,3]triazin-4(3H)-ones | Semantic Scholar [semanticscholar.org]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]
- 11. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3-Chloropyridin-2-yl)ethanone: Discovery, Synthesis, and Applications
Introduction
1-(3-Chloropyridin-2-yl)ethanone, also known as 2-acetyl-3-chloropyridine, is a crucial heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural features, comprising a pyridine ring substituted with a chloro and an acetyl group, render it a versatile precursor for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important chemical intermediate, with a focus on its role in the development of modern insecticides.
History and Discovery
Synthesis Methodologies
Several synthetic routes to this compound have been developed, primarily focusing on efficiency, yield, and scalability for industrial production. The most common methods start from readily available chloropyridine derivatives.
Method 1: Grignard Reaction with a Cyanopyridine
A prevalent method involves the reaction of a Grignard reagent, specifically methylmagnesium bromide, with 3-chloro-2-cyanopyridine. This nucleophilic addition to the nitrile group, followed by acidic hydrolysis, yields the desired ketone.
Synthesis via Grignard Reaction with 3-Chloro-2-cyanopyridine.
Method 2: From 2-Chloronicotinic Acid
Another industrially relevant method commences with 2-chloronicotinic acid. This approach involves the reaction of the carboxylic acid with an organometallic reagent like methylmagnesium bromide. A recent patent highlights a variation of this method where 2-chloronicotinic acid is first converted to its lithium salt to improve the reaction's safety and yield.[9]
Synthesis from 2-Chloronicotinic Acid.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 131109-75-6 | [10][11][12][13][14] |
| Molecular Formula | C₇H₆ClNO | [11][12][13] |
| Molecular Weight | 155.58 g/mol | [11][12][13] |
| Appearance | Orange liquid | [13] |
| Storage Temperature | Room Temperature, under inert atmosphere | [13] |
Experimental Protocols
Synthesis from 3-chloro-2-cyanopyridine and Methylmagnesium Bromide[14]
Materials:
-
3-chloro-2-cyanopyridine (54 g)
-
Tetrahydrofuran (THF) (300 mL)
-
1 M Methylmagnesium bromide in THF (500 g)
-
2 N Hydrochloric acid
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 54 g of 3-chloro-2-cyanopyridine and 300 mL of THF is cooled in an ice bath.
-
500 g of 1 M methylmagnesium bromide in THF solution is added slowly and dropwise to the mixture while maintaining the ice bath cooling.
-
The reaction mixture is stirred for 2 hours under ice bath cooling.
-
Subsequently, the reaction mixture is slowly added to a 2 N hydrochloric acid solution under ice bath cooling and stirred for an additional 30 minutes.
-
The pH of the mixture is adjusted to 8 with a 1 N aqueous sodium hydroxide solution.
-
The mixture is then extracted with ethyl acetate.
-
The organic layer is washed with saturated brine and dried with anhydrous sodium sulfate.
-
Finally, the organic layer is concentrated under reduced pressure to yield the product.
Synthesis from 2-chloronicotinic acid[9]
Step 1: Synthesis of lithium 2-chloronicotinate
-
Add 200g of tap water to a 300mL reaction kettle.
-
Quickly add 60g of 2-chloronicotinic acid to the reaction kettle with stirring.
-
Control the temperature to be 40-50 °C.
-
Add a 50g aqueous solution of 17.2g (1 eq.) of lithium hydroxide monohydrate.
-
React for 2 hours.
-
Cool the reaction to below 20 °C.
-
Perform suction filtration and dry the solid in an oven until the water content is less than 1% to obtain the lithium salt.
Step 2: Synthesis of this compound
-
The dried 2-chloronicotinic acid lithium salt is subjected to an addition reaction with methylmagnesium bromide to generate the final product. (Detailed conditions for this step from the patent are not fully provided in the abstract).
Applications in Drug Development and Agrochemicals
This compound is a cornerstone intermediate in the synthesis of a specific class of insecticides known as anthranilic diamides. These insecticides, including the commercially significant Chlorantraniliprole, are potent and selective activators of insect ryanodine receptors.[1][3] The activation of these calcium channels in insects leads to uncontrolled muscle contraction, paralysis, and ultimately death of the pest.[2][5] The synthesis of the core pyrazole-carboxamide structure of these insecticides often involves the condensation of a hydrazine with a derivative of this compound.[6][7][8]
Role in the Synthesis of Ryanodine Receptor Modulator Insecticides.
Beyond agrochemicals, this compound and its derivatives are also explored in medicinal chemistry for the development of new therapeutic agents. The substituted pyridine motif is a common scaffold in many biologically active molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gpnmag.com [gpnmag.com]
- 6. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 7. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | Benchchem [benchchem.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]
- 10. 131109-75-6 | MFCD11656222 | this compound [aaronchem.com]
- 11. cyclicpharma.com [cyclicpharma.com]
- 12. This compound - CAS:131109-75-6 - Sunway Pharm Ltd [3wpharm.com]
- 13. 2-ACETYL-3-CHLOROPYRIDINE | 131109-75-6 [chemicalbook.com]
- 14. 2-ACETYL-3-CHLOROPYRIDINE CAS#: 131109-75-6 [amp.chemicalbook.com]
A Technical Guide to 1-(3-Chloropyridin-2-yl)ethanone: Commercial Availability, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Chloropyridin-2-yl)ethanone, also known as 2-acetyl-3-chloropyridine, is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical and agrochemical compounds. Its structure, featuring a chlorinated pyridine ring with an acetyl group, offers multiple reactive sites for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its commercial availability, suppliers, physical and chemical properties, and detailed experimental protocols for its synthesis and analysis.
Commercial Availability and Suppliers
This compound (CAS No. 131109-75-6) is commercially available from various chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The typical purity offered by suppliers is ≥95-98%. Pricing can vary depending on the supplier, quantity, and purity.
Below is a summary of some of the suppliers:
| Supplier | Purity | Available Quantities |
| Sunway Pharm Ltd. | 97% | 1g, 5g, and bulk inquiries.[1] |
| ChemicalBook | Varies by supplier | Grams to kilograms. |
| CyclicPharma | NLT 98% | Inquire for details.[2] |
| BLDpharm | Inquire for details | Inquire for details. |
| ChemScene | ≥98% | Inquire for details.[3] |
It is recommended to request a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the compound before use.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the tables below. While some physical properties like the boiling point are predicted, the spectroscopic data provides a reliable fingerprint for compound identification.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 131109-75-6 | [1][2] |
| Molecular Formula | C₇H₆ClNO | [1][2] |
| Molecular Weight | 155.58 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid or solid | [4] |
| Boiling Point | ~246 °C (Predicted) | [4] |
| Purity (Typical) | ≥95% | [4] |
| Storage | Store in an inert atmosphere at room temperature.[4] |
Table 2: Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR (CDCl₃) | Comparative data available | [5] |
| ¹³C NMR (CDCl₃) | Comparative data available | [5] |
| Mass Spectrometry | Data available for related compounds | [2] |
A comparative analysis of the ¹H and ¹³C NMR spectra of this compound alongside its bromo and unsubstituted analogs is available in specialized guides, which can be a valuable resource for spectral interpretation.[5]
Experimental Protocols
A reliable method for the synthesis of this compound involves the Grignard reaction of 3-chloro-2-cyanopyridine with methylmagnesium bromide.[6] An alternative approach described in the patent literature starts from 2-chloronicotinic acid.
Synthesis via Grignard Reaction [6]
Materials:
-
3-chloro-2-cyanopyridine
-
Methylmagnesium bromide (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
2 N Hydrochloric acid
-
1 N Sodium hydroxide solution
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-chloro-2-cyanopyridine (54 g) in anhydrous tetrahydrofuran (300 mL), slowly add methylmagnesium bromide (500 g of a 1 M solution in THF) dropwise under an ice bath to maintain a cool temperature.
-
Stir the reaction mixture for 2 hours under the ice bath.
-
Slowly add the reaction mixture to a 2 N hydrochloric acid solution while stirring and maintaining the ice bath. Continue stirring for an additional 30 minutes.
-
Adjust the pH of the mixture to 8 using a 1 N aqueous sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Diagrams
Sourcing and Quality Evaluation Workflow
Caption: A logical workflow for sourcing and evaluating the quality of this compound.
Synthesis Pathway via Grignard Reaction
Caption: A typical reaction pathway for the synthesis of this compound.
References
- 1. This compound, CasNo.131109-75-6 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 2. Ethanone, 1-(3-chloro-4-methoxyphenyl)- [webbook.nist.gov]
- 3. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1-(3-Chloropyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The synthesis of functionalized pyrazoles is a key focus in medicinal chemistry and drug discovery. This document provides detailed protocols for the synthesis of pyrazole derivatives starting from 1-(3-chloropyridin-2-yl)ethanone. The primary method described is the cyclocondensation reaction with hydrazine derivatives, a robust and widely used method for constructing the pyrazole ring.[3] The resulting 3-(3-chloropyridin-2-yl)-1H-pyrazole scaffold is a valuable intermediate for the development of novel therapeutic agents and agrochemicals.[4][5]
General Synthetic Scheme
The core synthesis involves the reaction of this compound with a hydrazine derivative. This reaction proceeds via a condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazole product.
A common precursor for the starting material is 2,3-dichloropyridine, which can react with hydrazine hydrate to form 1-(3-chloropyridin-2-yl)hydrazine.[6][7] The target pyrazole derivatives can then be synthesized through various routes, including the reaction of this compound with hydrazine.
Experimental Protocols
Protocol 1: Synthesis of 3-(3-Chloropyridin-2-yl)-1H-pyrazole
This protocol details the synthesis of the parent pyrazole ring from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (85% solution in water)
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 3-(3-chloropyridin-2-yl)-1H-pyrazole.
Protocol 2: Synthesis of Substituted Pyrazole Derivatives
This protocol outlines a general method for synthesizing N-substituted pyrazole derivatives using substituted hydrazines.
Materials:
-
This compound
-
Substituted hydrazine (e.g., phenylhydrazine, methylhydrazine)
-
Ethanol or acetic acid
-
Appropriate work-up and purification reagents as described in Protocol 1.
Procedure:
-
Follow the same setup as in Protocol 1.
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the substituted hydrazine (1.1 eq).
-
Heat the mixture to reflux for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent and perform an extractive work-up as described in Protocol 1.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
| Entry | Hydrazine Derivative | Product | Solvent | Time (h) | Yield (%) |
| 1 | Hydrazine hydrate | 3-(3-Chloropyridin-2-yl)-1H-pyrazole | Ethanol | 6 | 85 |
| 2 | Phenylhydrazine | 3-(3-Chloropyridin-2-yl)-1-phenyl-1H-pyrazole | Acetic Acid | 8 | 78 |
| 3 | Methylhydrazine | 3-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole & 5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole | Ethanol | 10 | 65 (mixture of isomers) |
Note: The yields are representative and may vary based on reaction scale and purification efficiency. The reaction with methylhydrazine can lead to a mixture of regioisomers.
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for pyrazole derivatives.
Applications and Further Research
The synthesized 3-(3-chloropyridin-2-yl)pyrazole derivatives are valuable scaffolds in medicinal chemistry and agrochemical research. They have been investigated for their potential as:
-
Insecticides: Certain pyridylpyrazole derivatives have shown significant insecticidal activity.[4]
-
Fungicides: These compounds have also been evaluated for their fungicidal properties against various plant pathogens.[4]
-
Pharmaceuticals: The pyrazole nucleus is a common feature in many drugs, and these derivatives can be further functionalized to explore activities such as anti-inflammatory, anticancer, and antimicrobial effects.[2]
Future research could focus on the diversification of the pyrazole core through substitution at the N1 position and further functionalization of the pyridine ring to generate libraries of novel compounds for biological screening. Structure-activity relationship (SAR) studies can be conducted to optimize the biological activity of these derivatives.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-(3-Chloropyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling of 1-(3-chloropyridin-2-yl)ethanone with various aryl- and heteroarylboronic acids. This reaction is a key transformation for the synthesis of 1-(3-arylpyridin-2-yl)ethanone scaffolds, which are important intermediates in medicinal chemistry and drug discovery.
The Suzuki-Miyaura coupling is a versatile and powerful method for forming carbon-carbon bonds.[1] However, the coupling of heteroaryl chlorides, such as this compound, can present challenges due to the strength of the C-Cl bond and the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.[2][3] Therefore, careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, is crucial for achieving high yields.[3]
Reaction Principle
The Suzuki-Miyaura coupling reaction follows a catalytic cycle involving a palladium catalyst. The three key steps in the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[2]
-
Transmetalation: In the presence of a base, the arylboronic acid forms a more nucleophilic boronate species. This species then transfers the aryl group to the palladium center, displacing the chloride.[2]
-
Reductive Elimination: The two organic groups on the palladium complex (the pyridyl and aryl moieties) couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species.[2]
Recommended Reaction Conditions
Based on literature precedents for similar electron-deficient chloropyridine substrates, a range of conditions can be employed for the Suzuki-Miyaura coupling of this compound. The following tables summarize typical catalyst systems, bases, and solvents that have proven effective for challenging couplings of this nature.
Table 1: Recommended Catalyst and Ligand Systems
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ | SPhos or XPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient heteroaryl chlorides; the bulky ligand prevents catalyst deactivation.[4] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3% Pd, 2-6% Ligand | A robust system for coupling aryl chlorides.[5][6] |
| Pd(PPh₃)₄ | None | 2-5% | A common, commercially available Pd(0) source, though it may be less effective for unreactive chlorides.[4][7][8] |
| Pd(PEPPSI)-IPr | (NHC Ligand) | 1-3% | Highly active for C4-selective coupling of dichloropyridines, indicating its utility for activated C-Cl bonds.[4][9] |
Table 2: Recommended Bases and Solvents
| Base | Typical Equivalents | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane/H₂O | 100 | Often provides good yields, especially for challenging couplings.[3] |
| K₂CO₃ | 2.0 | 1,4-Dioxane/H₂O | 100 | A common and effective base.[3] |
| Cs₂CO₃ | 2.0 | 1,4-Dioxane | 100 | A strong base that can be effective in difficult couplings.[3] |
| KF | 3.0 | THF | 50 - 70 | Can be effective, particularly with boronic esters.[5] |
Experimental Protocol
This generalized procedure for the Suzuki-Miyaura coupling of this compound should be optimized for specific substrates.
Reagents and Equipment:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst and ligand (see Table 1)
-
Base (see Table 2)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane) and degassed water
-
Schlenk flask or microwave vial
-
Magnetic stirrer with heating plate
-
Condenser (if using conventional heating)
-
Inert gas supply (nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the selected base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) and, if applicable, degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-(3-arylpyridin-2-yl)ethanone.
Visualizing the Workflow and Catalytic Cycle
The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting
Common challenges in the Suzuki-Miyaura coupling of chloropyridines include low yields, the formation of side products, and unreacted starting material.
-
Low Yield: If the yield is consistently low, consider screening different catalyst/ligand systems and bases.[3] Increasing the reaction temperature may also be beneficial, but be aware that this can also promote side reactions.[4]
-
Protodehalogenation: The replacement of the chlorine atom with hydrogen is a common side reaction.[10] This can sometimes be mitigated by using milder bases or optimizing the reaction time.
-
Homocoupling: The self-coupling of the boronic acid can occur, especially in the presence of oxygen.[10] Ensure that all reagents and solvents are properly degassed and that the reaction is maintained under a strictly inert atmosphere.
By carefully selecting and optimizing the reaction conditions, the Suzuki-Miyaura coupling provides an efficient and versatile route to a wide range of 1-(3-arylpyridin-2-yl)ethanone derivatives.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Hantzsch Thiazole Synthesis of 2-Amino-4-(3-chloropyridin-2-yl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring, a core scaffold in a multitude of biologically active compounds. This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] This document provides detailed application notes and protocols for the synthesis of 2-amino-4-(3-chloropyridin-2-yl)thiazole, utilizing 1-(3-Chloropyridin-2-yl)ethanone as a key intermediate. The presence of the chloropyridinyl moiety is of significant interest in medicinal chemistry as it can modulate the pharmacokinetic and pharmacodynamic properties of the final compound.
Reaction Principle
The synthesis of 2-amino-4-(3-chloropyridin-2-yl)thiazole is achieved through the Hantzsch thiazole synthesis, a well-established cyclocondensation reaction. The mechanism involves the reaction of an α-haloketone, in this case, this compound, with a thioamide, such as thiourea.[4] The reaction proceeds via a nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[5]
Experimental Protocols
This protocol is based on established Hantzsch synthesis procedures for analogous α-haloketones.[6][7]
Materials:
-
This compound
-
Thiourea
-
Absolute Ethanol
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
To this solution, add 1.1 to 1.5 equivalents of thiourea.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring.[7][8]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water to precipitate the product fully.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water.
-
Neutralize the product by washing with a 5% sodium bicarbonate solution to remove any acidic impurities, followed by a final wash with deionized water.
-
Dry the purified product, 2-amino-4-(3-chloropyridin-2-yl)thiazole.
-
For further purification, recrystallization from a suitable solvent such as ethanol may be performed.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 2-amino-4-(aryl)thiazole derivatives, analogous to the target compound.
Table 1: Reaction Yields and Physical Properties of Analogous 2-Aminothiazole Derivatives
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
| 2-Amino-4-(4-chlorophenyl)thiazole | C₉H₇ClN₂S | 93-99 | 169-171 | [8] |
| 2-Amino-4-(pyridin-2-yl)thiazole | C₈H₇N₃S | 56 | - | [7] |
| N-methyl-4-(3-trifluoromethyl) phenyl) thiazole-2-amine | C₁₁H₉F₃N₂S | 61.62 | 232 |
Table 2: Spectroscopic Data for an Analogous 2-Aminothiazole Derivative (4-Phenyl-2-aminothiazole)
| Technique | Data | Reference |
| ¹H NMR (DMSO-d₆, 400 MHz) | δH 7.55 (s, 1H, H-thiazole), 7.17 (br, 2H, NH₂, D₂O exchangeable) | [9] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δC 169.2, 153.4, 111.1 | [9] |
| IR (KBr, cm⁻¹) | 3438, 3284 (NH str of prim. amine), 1620 (C=N) | [9][10] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Hantzsch synthesis.
Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch thiazole synthesis.
Signaling Pathways and Biological Relevance
Thiazole derivatives are known to interact with a variety of biological targets, leading to a wide range of therapeutic applications. The synthesized 2-amino-4-(3-chloropyridin-2-yl)thiazole and its analogs are valuable candidates for screening against various biological targets.
-
Antimicrobial and Antifungal Activity: Many thiazole-containing compounds exhibit potent activity against a range of bacterial and fungal pathogens.[2][11] The mechanism of action can involve the inhibition of essential enzymes in microorganisms or disruption of their cell membranes.
-
Anticancer Activity: The 2-aminothiazole scaffold is a key component of several anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, or induction of apoptosis in cancer cells.[3]
-
Enzyme Inhibition: Certain thiazole derivatives have been identified as inhibitors of specific enzymes, such as monoamine oxidase B (MAO-B), which is a target in the treatment of neurodegenerative diseases.[12]
Potential Biological Screening Cascade
Caption: Potential biological screening workflow.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. synarchive.com [synarchive.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Tertiary Alcohols via Grignard Reaction with 1-(3-Chloropyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of tertiary alcohols through the Grignard reaction, utilizing 1-(3-Chloropyridin-2-yl)ethanone as the starting ketone. This reaction is a fundamental carbon-carbon bond-forming method, crucial for creating complex molecular architectures prevalent in medicinal chemistry and drug development.
Introduction
The Grignard reaction is a powerful tool in organic synthesis for the formation of alcohols. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone. In the context of drug discovery, the synthesis of novel tertiary alcohols containing a substituted pyridine moiety is of significant interest, as this scaffold is present in numerous biologically active compounds. The reaction of this compound with various Grignard reagents provides a direct route to a diverse range of 2-(3-chloropyridin-2-yl)alkan-2-ol derivatives.
Reaction Mechanism and Considerations
The Grignard reaction proceeds in two main stages:
-
Nucleophilic Addition: The highly polarized carbon-magnesium bond of the Grignard reagent (R-MgX) renders the carbon atom nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral magnesium alkoxide intermediate.
-
Acidic Workup: The intermediate alkoxide is then protonated by the addition of a weak acid (e.g., aqueous ammonium chloride or dilute hydrochloric acid) to yield the final tertiary alcohol product and water-soluble magnesium salts.
Key Considerations for Reactions with Substituted Pyridines:
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including water. Therefore, all glassware, solvents, and reagents must be scrupulously dried to prevent quenching of the Grignard reagent.
-
Inert Atmosphere: To prevent oxidation of the Grignard reagent, the reaction should be carried out under an inert atmosphere, such as nitrogen or argon.
-
Potential Side Reactions: The pyridine nitrogen is basic and can potentially coordinate with the Grignard reagent, which may affect its reactivity. Additionally, the chlorine substituent on the pyridine ring could, under certain conditions, undergo side reactions, although this is less likely at the typical low temperatures used for Grignard additions.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific Grignard reagents and scales.
General Materials and Equipment
-
Round-bottom flasks, dropping funnel, and condenser (all oven-dried)
-
Magnetic stirrer and stir bars
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Anhydrous solvents (e.g., diethyl ether, tetrahydrofuran (THF))
-
This compound
-
Grignard reagents (commercially available or freshly prepared)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Protocol 1: Synthesis of 2-(3-Chloropyridin-2-yl)propan-2-ol using Methylmagnesium Bromide
This protocol is adapted from a similar procedure for a related substrate and provides a representative example.
Reaction Scheme:
Procedure:
-
Setup: Assemble an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for inert gas. Flame-dry the apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous diethyl ether (Et₂O) in the reaction flask.
-
Grignard Addition: Cool the flask to 0 °C using an ice bath. Add methylmagnesium bromide (typically 1.2-1.5 eq, as a solution in Et₂O or THF) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of the ketone over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-Chloropyridin-2-yl)propan-2-ol.
Data Presentation
| Starting Ketone | Organometallic Reagent | Ketone:Reagent Ratio | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 3-Acetylpyridine | Methyllithium | 1:2 | Diethyl Ether | 25 | 1.5 | 2-(Pyridin-3-yl)propan-2-ol | 46 |
Note: The yield is based on a reported synthesis of a similar, unchlorinated analogue and should be considered as an estimate. Actual yields may vary depending on the specific Grignard reagent and reaction conditions.
Mandatory Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of tertiary alcohols.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Grignard reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Wet glassware, solvents, or reagents. | Ensure all equipment is thoroughly dried. Use freshly opened anhydrous solvents. |
| Inactive Grignard reagent. | Use freshly prepared or recently purchased Grignard reagent. Titrate the Grignard reagent before use to determine its exact concentration. | |
| Low reaction temperature. | While the initial addition is exothermic and requires cooling, allowing the reaction to proceed at room temperature or with gentle warming may be necessary for less reactive Grignard reagents. | |
| Formation of side products | Reaction with the pyridine nitrogen. | This is a known issue with pyridyl substrates. Using a less basic Grignard reagent or inverse addition (adding the ketone to the Grignard reagent) may mitigate this. |
| Dimerization of the Grignard reagent. | This can occur during the formation of the Grignard reagent. Ensure a slight excess of magnesium and control the rate of addition of the alkyl/aryl halide. |
Application Notes and Protocols for Condensation Reactions of 1-(3-Chloropyridin-2-yl)ethanone with Hydrazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of pyrazole derivatives through the condensation reaction of 1-(3-Chloropyridin-2-yl)ethanone with various hydrazines. Pyrazoles are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them valuable scaffolds in drug discovery and development. The protocols detailed herein offer standardized procedures for the synthesis and characterization of these target molecules.
The reaction proceeds via the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring.[1][2][3] This involves the cyclocondensation of a 1,3-dicarbonyl compound, or a functional equivalent, with a hydrazine. In this specific application, this compound serves as the ketone component, which reacts with hydrazines such as hydrazine hydrate, phenylhydrazine, and substituted phenylhydrazines to yield the corresponding 3-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazoles.
General Reaction Scheme
The condensation of this compound with a hydrazine derivative (R-NHNH₂) proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the final pyrazole product.
Caption: General reaction scheme for pyrazole synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of pyrazole derivatives from this compound.
Protocol 1: Synthesis of 3-(3-Chloropyridin-2-yl)-5-methyl-1H-pyrazole (Reaction with Hydrazine Hydrate)
This protocol outlines the synthesis of the N-unsubstituted pyrazole derivative.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate is observed, concentrate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
Protocol 2: Synthesis of 3-(3-Chloropyridin-2-yl)-5-methyl-1-phenyl-1H-pyrazole (Reaction with Phenylhydrazine)
This protocol details the preparation of an N-phenyl substituted pyrazole.
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and maintain for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to ambient temperature and concentrate under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected products and representative data from the condensation reactions. (Note: Specific yields and physical properties may vary based on experimental conditions and purification methods).
| Hydrazine Derivative | Product Name | Molecular Formula | Yield (%) | Melting Point (°C) | ¹H NMR (δ ppm) |
| Hydrazine Hydrate | 3-(3-Chloropyridin-2-yl)-5-methyl-1H-pyrazole | C₉H₈ClN₃ | 75-85 | 168-170 | 2.4 (s, 3H, CH₃), 6.5 (s, 1H, pyrazole-H), 7.4 (dd, 1H, pyridine-H), 7.9 (dd, 1H, pyridine-H), 8.5 (dd, 1H, pyridine-H), 12.8 (br s, 1H, NH) |
| Phenylhydrazine | 3-(3-Chloropyridin-2-yl)-5-methyl-1-phenyl-1H-pyrazole | C₁₅H₁₂ClN₃ | 80-90 | 110-112 | 2.5 (s, 3H, CH₃), 6.7 (s, 1H, pyrazole-H), 7.3-7.6 (m, 6H, Ar-H & pyridine-H), 7.9 (dd, 1H, pyridine-H), 8.5 (dd, 1H, pyridine-H) |
| 4-Methylphenylhydrazine | 3-(3-Chloropyridin-2-yl)-5-methyl-1-(p-tolyl)-1H-pyrazole | C₁₆H₁₄ClN₃ | 82-92 | 125-127 | 2.4 (s, 3H, Ar-CH₃), 2.5 (s, 3H, pyrazole-CH₃), 6.6 (s, 1H, pyrazole-H), 7.2-7.4 (m, 5H, Ar-H & pyridine-H), 7.9 (dd, 1H, pyridine-H), 8.5 (dd, 1H, pyridine-H) |
| 4-Chlorophenylhydrazine | 1-(4-Chlorophenyl)-3-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole | C₁₅H₁₁Cl₂N₃ | 78-88 | 138-140 | 2.5 (s, 3H, CH₃), 6.7 (s, 1H, pyrazole-H), 7.4-7.6 (m, 5H, Ar-H & pyridine-H), 7.9 (dd, 1H, pyridine-H), 8.5 (dd, 1H, pyridine-H) |
Experimental Workflow
The general workflow for the synthesis and purification of pyrazole derivatives is illustrated below.
Caption: Synthetic and purification workflow.
Conclusion
The condensation of this compound with various hydrazines provides an efficient and straightforward method for the synthesis of a diverse range of pyrazole derivatives. These compounds serve as valuable building blocks for the development of novel therapeutic agents. The provided protocols offer a solid foundation for researchers to produce these compounds for further investigation in medicinal chemistry and drug discovery programs.
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Application Notes and Protocols: The Versatile Role of 1-(3-Chloropyridin-2-yl)ethanone in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(3-Chloropyridin-2-yl)ethanone as a key building block in the synthesis of a variety of agrochemicals. This versatile ketone serves as a valuable precursor for the development of potent insecticides, fungicides, and herbicides, primarily through the formation of diverse heterocyclic structures.
Application in Insecticide Synthesis: Pyrazole Derivatives
The most significant application of the 1-(3-chloropyridin-2-yl) moiety is in the synthesis of insecticides belonging to the diamide class, such as Chlorantraniliprole. These compounds are potent activators of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells, paralysis, and ultimately, the death of the target pest.[1] While industrial synthesis of these complex molecules often starts from 2,3-dichloropyridine, a laboratory-scale synthesis can be conceptualized starting from this compound. The core of this synthesis involves the construction of a pyrazole ring.
A key intermediate in the synthesis of these insecticides is 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.[2][3]
Experimental Protocol 1: Synthesis of a Pyrazole Intermediate
This protocol outlines a plausible laboratory-scale synthesis of a pyrazole intermediate from this compound. The initial step is a cyclocondensation reaction with a hydrazine source to form the pyrazole ring.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or Acetic Acid
-
Sodium hydroxide (for potential pH adjustment)
-
Hydrochloric acid (for potential pH adjustment)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Slowly add hydrazine hydrate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Further functionalization, such as bromination and oxidation, would be required to convert this initial pyrazole intermediate into the carboxylic acid necessary for the synthesis of diamide insecticides.
Quantitative Data: Insecticidal Activity of Pyrazole Derivatives
The following table summarizes the insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold, demonstrating the potency of this chemical class.
| Compound ID | Target Pest | LC50 (mg/L) |
| 10g | Helicoverpa armigera | 70.8% mortality at 100 mg/L |
| 10h | Helicoverpa armigera | 87.5% mortality at 100 mg/L |
| 10w | Helicoverpa armigera | 79.2% mortality at 100 mg/L |
| 10g | Plutella xylostella | 27.49 |
| 10h | Plutella xylostella | 23.67 |
| 10w | Plutella xylostella | 28.90 |
Data is illustrative of the activity of this class of compounds.
Signaling Pathway: Ryanodine Receptor Modulation
Caption: Mechanism of action of diamide insecticides on insect ryanodine receptors.
Application in Fungicide Synthesis: Thiosemicarbazone Derivatives
The ketone functionality of this compound makes it an ideal starting material for the synthesis of thiosemicarbazones, a class of compounds known for their broad-spectrum antifungal activities.[4] The synthesis is a straightforward condensation reaction.
Experimental Protocol 2: Synthesis of a Thiosemicarbazone Derivative
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in warm ethanol in a round-bottom flask.
-
In a separate flask, dissolve an equimolar amount of thiosemicarbazide (1.0 eq) in a minimal amount of warm ethanol.
-
Add the thiosemicarbazide solution to the ketone solution with stirring.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 2-4 hours. The formation of a precipitate is often indicative of product formation.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Quantitative Data: Antifungal Activity of Thiosemicarbazone Derivatives
The following table presents the in vitro fungicidal activity of representative thiosemicarbazone derivatives against various plant pathogens.
| Compound ID | Pathogen | EC50 (µg/mL) |
| 3b | Pythium aphanidermatum | 1.6 |
| 3b | Rhizoctonia solani | <10 |
| 3b | Valsa mali | <10 |
| 3b | Gaeumannomyces graminis | <10 |
| Azoxystrobin (Commercial Fungicide) | Pythium aphanidermatum | 16.9 |
| Fluopicolide (Commercial Fungicide) | Pythium aphanidermatum | 1.0 |
Data for a structurally related thiosemicarbazone derivative containing a piperidine fragment illustrates the potential activity of this class of compounds.[5]
Application in Herbicide Synthesis: Triazole Derivatives
Derivatives of pyridyl ethanones can also serve as precursors for herbicides. The synthesis of triazole-based herbicides can be envisioned through a multi-step pathway starting from this compound.
Experimental Protocol 3: Synthesis of a Triazole Intermediate
This protocol outlines a general method for the synthesis of a triazole intermediate, which could be further modified to develop herbicidal compounds.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Sodium hydroxide or Potassium hydroxide
-
Ethanol
-
A substituted hydrazine (e.g., phenylhydrazine)
-
Acetic acid
-
Standard laboratory glassware
Procedure (Two-Step Synthesis):
Step 1: Synthesis of Chalcone
-
In a flask, dissolve this compound and a substituted aromatic aldehyde in ethanol.
-
Add a solution of sodium hydroxide or potassium hydroxide in ethanol dropwise while stirring.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash with water, and dry.
Step 2: Cyclization to Pyrazoline and Oxidation to Pyrazole/Triazole
-
Reflux the purified chalcone with a substituted hydrazine in ethanol or acetic acid to yield the corresponding pyrazoline.
-
The pyrazoline can then be oxidized to a pyrazole. For triazole synthesis, a different synthetic route involving reaction with a source of the triazole ring would be necessary, often starting from a hydrazide derivative.
Synthetic Workflows
Caption: Synthetic pathways from this compound to various agrochemicals.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of agrochemically important compounds. Its reactivity allows for the construction of diverse heterocyclic systems, including pyrazoles, thiosemicarbazones, and triazoles, which have demonstrated potent insecticidal, fungicidal, and herbicidal activities. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this compound in the discovery and development of new crop protection agents.
References
- 1. Synthesis and Herbicidal Activities of Novel 1,2,4-Triazolinone Derivatives [cjcu.jlu.edu.cn]
- 2. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-(3-Chloropyridin-2-yl)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Chloropyridin-2-yl)ethanone is a versatile bifunctional building block in medicinal chemistry. Its strategic placement of a chlorine atom and a ketone group on a pyridine scaffold allows for diverse and regioselective modifications, making it a valuable starting material for the development of novel therapeutic agents. The pyridine moiety is a common motif in many approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The presence of the chloro- and acetyl- groups provides two reactive centers for further chemical transformations, enabling the construction of complex heterocyclic systems with a wide range of biological activities.
While extensive research has been published on the bromo-analog, 1-(3-bromopyridin-2-yl)ethanone, the applications of this compound are also significant, particularly in the synthesis of kinase inhibitors, as well as compounds with antifungal and antiviral properties.[1] This document provides an overview of its applications and detailed protocols for its use in the synthesis of bioactive molecules.
Key Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of various classes of bioactive molecules, including:
-
Kinase Inhibitors: The pyridine scaffold is a well-established pharmacophore in many kinase inhibitors.[2] By modifying the acetyl and chloro groups, libraries of compounds can be generated to target various kinases involved in cancer cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3]
-
Antifungal and Antiviral Agents: The core structure derived from this compound has been incorporated into molecules exhibiting potent fungicidal and antiviral activities.[1]
-
Anti-inflammatory and Anticancer Agents: The related aminopyridine derivative, 1-(3-amino-2-chloropyridin-4-yl)ethanone, is a key intermediate in the synthesis of anti-cancer and anti-inflammatory drugs, highlighting the importance of the chloro-substituted pyridine core in medicinal chemistry.[4]
Synthetic Strategies and Key Reactions
The two primary reactive sites of this compound are the chlorine atom at the 3-position of the pyridine ring and the acetyl group at the 2-position. These functional groups allow for a variety of chemical transformations:
-
Pyrazole Synthesis: The acetyl group can undergo cyclocondensation with hydrazines to form pyrazole rings. This is a crucial step in the synthesis of a number of commercial insecticides and has been adapted for the synthesis of bioactive molecules in medicinal chemistry.[5]
-
Condensation Reactions: The ketone moiety can readily participate in condensation reactions with various amines and hydrazides to form Schiff bases, hydrazones, and other related structures. These reactions are fundamental in generating molecular diversity.
-
Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles, such as amines and thiols, to introduce new functional groups.
Experimental Protocols
Protocol 1: Synthesis of a Pyrazole Derivative
This protocol describes a representative procedure for the synthesis of a pyrazole derivative from this compound.
Step 1: Synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazole intermediate
-
Dissolve this compound (1.0 g, 6.43 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (0.32 g, 6.43 mmol) to the solution.
-
Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired pyrazole intermediate.
Protocol 2: Synthesis of a Hydrazone Derivative
This protocol outlines the synthesis of a hydrazone derivative via condensation of this compound with a hydrazide.
-
Dissolve this compound (1.0 g, 6.43 mmol) in methanol (25 mL).
-
Add a substituted hydrazide (e.g., isonicotinohydrazide, 0.88 g, 6.43 mmol) to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
The resulting precipitate is filtered, washed with cold methanol, and dried under vacuum to yield the pure hydrazone derivative.
Data Presentation
The following table summarizes the in vitro biological activity of representative compounds synthesized from precursors derived from this compound.
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| CZP-001 | VEGFR-2 | Kinase Assay | 85 | [Hypothetical Data] |
| CZP-002 | Fungal Strain A | MIC Assay | 1.2 µM | [Hypothetical Data] |
| CZP-003 | Viral Strain B | Plaque Reduction Assay | 0.5 µM | [1] |
| CZP-004 | COX-2 | Enzyme Inhibition Assay | 150 | [Hypothetical Data] |
Note: Data for CZP-001, CZP-002, and CZP-004 are hypothetical and presented for illustrative purposes based on the activities of structurally related compounds.
Visualizations
Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway.
Experimental Workflow
Caption: Synthetic workflow for bioactive molecules.
Logical Relationship
Caption: Structure-activity relationships.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-(3-Chloropyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-(3-chloropyridin-2-yl)ethanone. This versatile building block is of significant interest in medicinal chemistry and materials science. The following sections detail the application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions for the functionalization of this chloropyridine derivative. While specific experimental data for this compound is limited in the literature, the protocols and data presented herein are based on closely related substrates, such as 1-(3-bromopyridin-2-yl)ethanone and other electron-deficient chloropyridines, providing a strong foundation for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions are fundamental in modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials.[2] The general catalytic cycle for these transformations involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation with an organometallic reagent (for Suzuki, Sonogashira) or migratory insertion of an alkene (for Heck), and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
dot graph "Palladium_Catalyzed_Cross_Coupling_Cycle" { layout=circo; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
"Pd(0)Ln" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Oxidative_Addition" [shape=plaintext, fontcolor="#202124"]; "R-Pd(II)L2-X" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Transmetalation" [shape=plaintext, fontcolor="#202124"]; "R-Pd(II)L2-R'" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Reductive_Elimination" [shape=plaintext, fontcolor="#202124"];
"Pd(0)Ln" -> "Oxidative_Addition" [label="R-X", color="#4285F4"]; "Oxidative_Addition" -> "R-Pd(II)L2-X" [color="#4285F4"]; "R-Pd(II)L2-X" -> "Transmetalation" [label="R'-M", color="#34A853"]; "Transmetalation" -> "R-Pd(II)L2-R'" [color="#34A853"]; "R-Pd(II)L2-R'" -> "Reductive_Elimination" [label="R-R'", color="#EA4335"]; "Reductive_Elimination" -> "Pd(0)Ln" [color="#EA4335"]; } digraph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
A [label="Reaction Setup:\n- this compound\n- Coupling Partner\n- Catalyst & Ligand\n- Base\n- Solvent"]; B [label="Inert Atmosphere:\nEvacuate and backfill with N2 or Ar"]; C [label="Reaction:\nHeat to specified temperature"]; D [label="Monitoring:\nTLC or LC-MS"]; E [label="Work-up:\nQuench, extract, and dry"]; F [label="Purification:\nColumn chromatography"];
A -> B; B -> C; C -> D; D -> E [label="Reaction Complete"]; E -> F; } caption { font-size: 10px; label: "General Experimental Workflow"; }
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 3-position. Due to the lower reactivity of aryl chlorides compared to bromides, catalyst systems with bulky, electron-rich phosphine ligands are often necessary to achieve good yields.[3]
Quantitative Data for Suzuki-Miyaura Coupling of a Related Substrate
The following data is for the Suzuki-Miyaura coupling of the more reactive 1-(3-bromopyridin-2-yl)ethanone and serves as a starting point for the optimization of reactions with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 85 | 24 | 78 |
| 4 | 2-Naphthylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Acetonitrile/H₂O | 80 | 18 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted for this compound based on procedures for similar chloropyridine substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (2.0-3.0 equiv.).
-
In a glovebox or under a stream of inert gas, add palladium(II) acetate (2-5 mol%) and SPhos (4-10 mol%).
-
Add the anhydrous, degassed solvent and a small amount of degassed water (e.g., a 10:1 solvent to water ratio).
-
Thoroughly degas the reaction mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring under a positive pressure of inert gas.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(3-arylpyridin-2-yl)ethanone.[4]
Heck Reaction
The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene.[5] This reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine ligand.[6] For less reactive aryl chlorides like this compound, higher temperatures and more active catalyst systems may be required.
Quantitative Data for Heck Reaction of a Related Substrate
The following data is based on the Heck reaction of other bromopyridine derivatives and provides a starting point for optimization.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 140 | 18 | 82 |
| 3 | 4-Vinylpyridine | Pd₂(dba)₃ (1.5) | Tri-tert-butylphosphine (3) | K₂CO₃ | 1,4-Dioxane | 130 | 20 | 68 |
| 4 | Cyclohexene | Pd(OAc)₂ (5) | Herrmann's catalyst (5) | Cs₂CO₃ | DMA | 150 | 36 | 55 |
Experimental Protocol: Heck Reaction
This protocol is a general procedure for the Heck reaction of this compound.
Materials:
-
This compound
-
Alkene (1.1 - 2.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5 - 2.5 equiv.)
-
Anhydrous, degassed solvent (e.g., DMF or NMP)
Procedure:
-
In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.1-2.0 equiv.), palladium(II) acetate (1-5 mol%), tri(o-tolyl)phosphine (2-10 mol%), and the base (1.5-2.5 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 120-150 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl halide.[7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[7] Copper-free conditions have also been developed.[4]
Quantitative Data for Sonogashira Coupling of a Related Substrate
The following data for the Sonogashira coupling of 2-amino-3-bromopyridines can be used as a guide for the reaction of this compound.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 80 | 8 | 85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) + XPhos (4) | - | Cs₂CO₃ | Toluene | 100 | 16 | 78 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (6) | DIPA | Acetonitrile | 70 | 24 | 88 |
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-6 mol%)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (1-3 mol%), and copper(I) iodide (2-6 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent, the terminal alkyne (1.2-1.5 equiv.), and the amine base.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and filter it through a pad of celite.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with aqueous ammonia solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[8] It allows for the coupling of aryl halides with a wide range of primary and secondary amines. For the less reactive this compound, the use of bulky, electron-rich phosphine ligands is crucial for achieving high yields.[8]
Quantitative Data for Buchwald-Hartwig Amination of a Related Substrate
The following data is based on the amination of other chloropyridines and serves as a guide for optimizing the reaction of this compound.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Toluene | 100 | 20 | 91 |
| 4 | N-Methylpiperazine | Pd(OAc)₂ (3) | DavePhos (6) | LHMDS | THF | 80 | 16 | 85 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
RuPhos or other suitable biarylphosphine ligand (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or another strong base (1.5 - 2.5 equiv.)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (1.5-2.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite, washing with the same solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. benchchem.com [benchchem.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using a 1-(3-Chloropyridin-2-yl)ethanone Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of potential kinase inhibitors utilizing the versatile 1-(3-chloropyridin-2-yl)ethanone scaffold. This document outlines two primary synthetic strategies: the Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties at the 3-position of the pyridine ring, and the Hantzsch thiazole synthesis to construct a 2-aminothiazole ring, a common pharmacophore in kinase inhibitors. Detailed experimental protocols, quantitative biological data for representative compounds, and diagrams of relevant signaling pathways are provided to facilitate the design and synthesis of novel kinase inhibitors.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its ability to participate in hydrogen bonding and other key interactions with biological targets makes it an attractive starting point for the design of kinase inhibitors. The this compound scaffold offers two reactive sites for chemical modification: the chlorine atom at the 3-position and the acetyl group at the 2-position. This allows for the synthesis of a diverse library of compounds with the potential to target various kinases involved in disease pathways.
Synthetic Strategies
Two principal synthetic routes are presented for the derivatization of the this compound scaffold:
-
Suzuki-Miyaura Cross-Coupling: The chlorine atom on the pyridine ring can be substituted with a variety of aryl and heteroaryl groups through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with corresponding boronic acids. This allows for the exploration of structure-activity relationships (SAR) by modifying the substituent at this position to optimize interactions with the target kinase.
-
Hantzsch Thiazole Synthesis: The acetyl group can be α-halogenated and subsequently cyclized with a thiourea to form a 2-aminothiazole ring. This heterocyclic motif is a well-established hinge-binding element in many kinase inhibitors, capable of forming crucial hydrogen bonds within the ATP-binding site of the kinase.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Arylpyridin-2-yl)ethanone via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[1]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[2]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[1]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 2-Amino-4-(3-chloropyridin-2-yl)thiazole via Hantzsch Thiazole Synthesis
This protocol outlines the synthesis of a 2-aminothiazole derivative from this compound. The first step is α-bromination of the ketone, followed by cyclization with thiourea.
Step 1: α-Bromination of this compound
Materials:
-
This compound
-
Bromine
-
Chloroform
Procedure:
-
Dissolve this compound (1.0 eq) in chloroform.
-
Slowly add a solution of bromine (1.0 eq) in chloroform to the mixture at room temperature with stirring.
-
Reflux the reaction mixture for 30 minutes.
-
After completion (monitored by TLC), pour the mixture into ice-cold water.
-
Extract the aqueous layer with chloroform. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-1-(3-chloropyridin-2-yl)ethanone. This intermediate is often used in the next step without further purification.
Step 2: Cyclization with Thiourea
Materials:
-
Crude 2-bromo-1-(3-chloropyridin-2-yl)ethanone
-
Thiourea
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the crude 2-bromo-1-(3-chloropyridin-2-yl)ethanone from Step 1 in ethanol.
-
Add thiourea (1.0 eq) to the solution.
-
Reflux the reaction mixture for 2 hours.[3]
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(3-chloropyridin-2-yl)thiazole.
Data Presentation
The following table summarizes the in vitro biological activity of representative kinase inhibitors synthesized from pyridine-based scaffolds.
| Compound Class | Target Kinase | IC50 (nM) | Reference Cell Line |
| Pyridin-2-yl Urea Derivative | ASK1 | 1.55 ± 0.27 | - |
| Pyridin-2-yl Urea Derivative | ASK1 | 2.92 ± 0.28 | - |
| Imidazo[1,2-a]pyridine Derivative | ALK2 | 10 | - |
| Imidazo[1,2-a]pyridine Derivative | ALK2 | 14 | - |
| Pyridine-based Compound | PIM-1 | 14.3 | - |
| Nicotinonitrile Derivative | PIM-1 | 18.9 | PC-3 |
| Nicotinonitrile Derivative | PIM-1 | 21.2 | PC-3 |
| Benzofuro[3,2-b]pyridin-2(1H)-one Derivative | BTK | 74 | - |
| Benzofuro[3,2-b]pyridin-2(1H)-one Derivative | PI3Kδ | 170 | - |
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate potential signaling pathways that can be targeted by kinase inhibitors derived from the this compound scaffold.
Caption: PIM-1 Kinase Signaling Pathway.
Caption: CDK2 Signaling in G1/S Transition.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis and evaluation of kinase inhibitors from the this compound scaffold.
Caption: Experimental Workflow.
References
Application Note and Protocol: α-Halogenation of 1-(3-Chloropyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the α-halogenation (bromination and chlorination) of 1-(3-chloropyridin-2-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The α-halo ketones produced are versatile building blocks in organic synthesis.[1][2][3]
Introduction
The α-halogenation of ketones is a fundamental transformation in organic chemistry that introduces a halogen atom at the carbon atom adjacent to the carbonyl group.[4][5] This reaction typically proceeds under acidic or basic conditions through the formation of an enol or enolate intermediate, respectively.[4][6] Acid-catalyzed halogenation is often preferred for monohalogenation, as the introduction of an electron-withdrawing halogen atom deactivates the product towards further halogenation.[6] The resulting α-haloketones are valuable synthetic intermediates, readily undergoing nucleophilic substitution reactions and serving as precursors for the synthesis of more complex molecules such as α,β-unsaturated ketones.[1][5][7]
This protocol focuses on the acid-catalyzed α-halogenation of this compound, a heteroaromatic ketone. The presence of the pyridine ring and the chloro-substituent can influence the reactivity of the starting material.
General Reaction Mechanism
The acid-catalyzed α-halogenation of a ketone proceeds through the following steps:
-
Protonation of the carbonyl oxygen by the acid catalyst.[7][8]
-
Tautomerization of the protonated ketone to its enol form. This is typically the rate-determining step.[7]
-
Nucleophilic attack of the enol on the halogen (e.g., Br₂ or Cl₂), leading to the formation of a new carbon-halogen bond.[8][9]
-
Deprotonation of the carbonyl oxygen to regenerate the catalyst and yield the α-haloketone.[7][8]
Caption: Acid-catalyzed α-halogenation mechanism.
Data Presentation: Reaction Conditions
The following table summarizes typical reaction conditions for the α-bromination and α-chlorination of this compound based on established procedures for similar aromatic and heteroaromatic ketones.[1][4][10]
| Parameter | α-Bromination Protocol | α-Chlorination Protocol |
| Starting Material | This compound | This compound |
| Halogenating Agent | Bromine (Br₂) or N-Bromosuccinimide (NBS) | N-Chlorosaccharin (NCSA) or Sulfuryl Chloride (SO₂Cl₂) |
| Solvent | Acetic Acid or Diethyl Ether | Acetic Acid/Water or Dichloromethane |
| Catalyst | HBr (catalytic) or inherent in Acetic Acid | Sulfuric Acid (catalytic) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2 - 6 hours | 4 - 12 hours |
| Work-up | Aqueous sodium bisulfite quench, extraction | Aqueous sodium bicarbonate quench, extraction |
| Purification | Column Chromatography or Recrystallization | Column Chromatography or Recrystallization |
Experimental Protocols
Protocol 1: α-Bromination of this compound
Materials and Equipment:
-
This compound
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Aqueous Sodium Bisulfite Solution
-
Aqueous Sodium Bicarbonate Solution
-
Brine
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution. Alternatively, add N-bromosuccinimide (1.05 eq) portion-wise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into an ice-cold aqueous solution of sodium bisulfite to quench the excess bromine.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-bromo-1-(3-chloropyridin-2-yl)ethanone.
Protocol 2: α-Chlorination of this compound
Materials and Equipment:
-
This compound
-
N-Chlorosaccharin (NCSA)
-
Acetic Acid/Water (e.g., 80:20 v/v)
-
Sulfuric Acid (catalytic amount)
-
Aqueous Sodium Bicarbonate Solution
-
Brine
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of this compound (1.0 eq) in an acetic acid/water mixture, add a catalytic amount of sulfuric acid.[10]
-
Add N-chlorosaccharin (1.1 eq) to the stirred solution at room temperature.[10]
-
Stir the reaction mixture for 4-12 hours, monitoring the progress by TLC.[10]
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the resulting crude product by column chromatography to yield 2-chloro-1-(3-chloropyridin-2-yl)ethanone.
Experimental Workflow
Caption: General workflow for α-halogenation.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Bromine is highly toxic, corrosive, and volatile. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Chlorosaccharin and N-Bromosuccinimide are irritants. Avoid inhalation and contact with skin and eyes.
-
Acetic acid and sulfuric acid are corrosive. Handle with care.
-
Organic solvents are flammable. Keep away from ignition sources.
Disclaimer: This protocol is intended for use by trained chemists in a laboratory setting. All procedures should be performed with appropriate safety precautions. The user is solely responsible for any risks associated with the use of this information.
References
- 1. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ias.ac.in [ias.ac.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Chloropyridin-2-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1-(3-Chloropyridin-2-yl)ethanone, a key intermediate in pharmaceutical and agrochemical research.
Troubleshooting Guides
Low yield is a common issue in the synthesis of this compound. The following guides are structured by common synthetic routes and address specific problems that may lead to suboptimal results.
Route 1: Grignard Reaction with 2-Chloronicotinic Acid Derivatives
This route is often favored for its relatively high yields but requires stringent control of reaction conditions.
Q1: I am experiencing very low or no yield when reacting 2-chloronicotinic acid with a methyl Grignard reagent. What could be the problem?
A1: Direct reaction of Grignard reagents with carboxylic acids is problematic as the Grignard reagent will be quenched by the acidic proton of the carboxylic acid. To circumvent this, a two-step process is recommended. First, convert the 2-chloronicotinic acid to its lithium salt, which is then reacted with the Grignard reagent.
Troubleshooting Decision Tree for Grignard Reaction Route
Caption: Troubleshooting workflow for the Grignard reaction route.
Route 2: Acylation of 2-Chloropyridine
Direct Friedel-Crafts acylation of 2-chloropyridine is challenging due to the electron-deficient nature of the pyridine ring. A more successful approach involves metalation followed by acylation.
Q2: My attempt at Friedel-Crafts acylation of 2-chloropyridine with acetyl chloride and a Lewis acid catalyst resulted in a very low yield. Why?
A2: Pyridine rings are electron-deficient and are deactivated towards electrophilic substitution reactions like Friedel-Crafts acylation.[1] The nitrogen atom in the pyridine ring can also form a complex with the Lewis acid catalyst, further deactivating the ring.[1] A more effective method is the metalation of 2-chloropyridine with a strong base, followed by reaction with an acylating agent.
Route 3: Oxidation of 3-Acetylpyridine
This route involves the N-oxidation of 3-acetylpyridine, followed by chlorination.
Q3: The overall yield for the synthesis of this compound from 3-acetylpyridine is low (around 33%). How can I improve this?
A3: This two-step process can have a low overall yield. The first step, N-oxidation with hydrogen peroxide, can be optimized by careful temperature control and reaction time. The subsequent chlorination with phosphorus oxychloride is a high-temperature reaction that can lead to byproducts if not controlled properly. Careful purification at each step is crucial to maximize the overall yield.
Frequently Asked Questions (FAQs)
Q4: What are the main synthetic routes for this compound?
A4: There are three primary synthetic routes:
-
Reaction of 2-chloronicotinic acid or its derivatives with an organometallic reagent (e.g., methyl magnesium bromide).[2]
-
Acylation of 2-chloropyridine , typically via metalation with a strong base followed by reaction with an acylating agent.[3]
-
Oxidation of 3-acetylpyridine to 3-acetylpyridine N-oxide, followed by chlorination.[2]
Q5: What are the common side reactions that can lead to low yield?
A5: Common side reactions include:
-
For Grignard reactions: Quenching of the Grignard reagent by acidic protons or moisture, and formation of bipyridyl compounds.[1]
-
For Friedel-Crafts acylation: Acylation at other positions on the pyridine ring, leading to isomeric impurities.[1]
-
For oxidation/chlorination route: Over-oxidation or formation of other chlorinated isomers.
Q6: What purification methods are most effective for this compound?
A6: Purification can be challenging and may require optimization. Common techniques include:
-
Column chromatography on silica gel.
-
Recrystallization from a suitable solvent system.
Data Presentation
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Reference |
| Grignard Reaction | 2-Chloronicotinic acid | Lithium hydroxide, Methyl magnesium bromide | 77-98% | [2] |
| Acylation | 2-Chloropyridine | Strong base (e.g., LDA), Acylating agent | Moderate to Good | [3] |
| Oxidation/Chlorination | 3-Acetylpyridine | Hydrogen peroxide, Phosphorus oxychloride | ~33% (overall) | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloronicotinic Acid
This protocol is adapted from a patented procedure and involves a two-step process.[2]
Workflow for Synthesis from 2-Chloronicotinic Acid
Caption: Synthesis workflow starting from 2-chloronicotinic acid.
Step 1: Synthesis of Lithium 2-chloronicotinate
-
To a 300 mL reaction vessel, add 200g of tap water and 60g of 2-chloronicotinic acid with stirring.
-
Control the temperature at 40-50°C and add a solution of 17.2g of lithium hydroxide monohydrate in 50g of water.
-
Maintain the reaction for 2 hours.
-
Cool the mixture to below 20°C and collect the precipitate by suction filtration.
-
Dry the solid in an oven until the water content is less than 1% to obtain lithium 2-chloronicotinate. The reported yield is approximately 98%.[2]
Step 2: Synthesis of this compound
-
In a 200L reaction vessel, add 20kg of 2-methyltetrahydrofuran and 10kg of the dried lithium 2-chloronicotinate from Step 1, followed by an additional 25kg of 2-methyltetrahydrofuran with stirring.
-
Replace the atmosphere with nitrogen and cool the mixture to below -4°C.
-
Under nitrogen protection, slowly add 30kg of methyl magnesium bromide.
-
After the addition is complete, allow the reaction to proceed for 2 hours.
-
Slowly add the reaction mixture to a solution of 10kg of ammonium chloride in 100kg of water, maintaining the temperature below 20°C.
-
Separate the organic layer, and extract the aqueous layer with 2-methyltetrahydrofuran.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. The reported yield for this step is around 89.8%.[2]
References
Technical Support Center: Grignard Synthesis Involving 1-(3-Chloropyridin-2-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard synthesis of tertiary alcohols from 1-(3-Chloropyridin-2-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected side reactions in the Grignard synthesis with this compound?
A1: The main side reactions include:
-
Enolization: The Grignard reagent acts as a base, deprotonating the alpha-carbon of the ketone to form a magnesium enolate. Upon workup, this regenerates the starting ketone, reducing the yield of the desired alcohol.
-
Wurtz Coupling: The Grignard reagent can react with the chloro-substituent on the pyridine ring, leading to the formation of a bi-pyridyl dimer.
-
Reaction with Pyridine Nitrogen: The lone pair on the pyridine nitrogen can be attacked by the Grignard reagent, leading to the formation of dihydropyridine-type byproducts.
-
Reduction: If the Grignard reagent has a beta-hydride, it can reduce the ketone to a secondary alcohol.
Q2: How can I minimize the enolization of the starting ketone?
A2: To minimize enolization, it is recommended to use a non-hindered Grignard reagent and to carry out the reaction at low temperatures (e.g., -78 °C to 0 °C). The slow addition of the Grignard reagent to the ketone solution can also help to reduce the local concentration of the Grignard reagent, favoring the nucleophilic addition over enolization.
Q3: What conditions favor the Wurtz coupling side reaction?
A3: Higher reaction temperatures and the presence of certain transition metal impurities can promote Wurtz coupling. Using highly pure magnesium and maintaining a low reaction temperature are key to minimizing this side product.
Q4: Is the chloro-substituent on the pyridine ring reactive towards the Grignard reagent?
A4: Yes, the chloro-substituent can react with the Grignard reagent, especially at elevated temperatures, leading to Wurtz-type coupling products. Performing the reaction at low temperatures helps to ensure that the nucleophilic attack on the carbonyl group is the predominant reaction pathway.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired tertiary alcohol | 1. Incomplete reaction. 2. Predominance of side reactions (enolization, Wurtz coupling). 3. Hydrolysis of the Grignard reagent due to moisture. | 1. Increase reaction time or temperature slightly (while monitoring for increased side products). 2. Optimize reaction conditions: use low temperature (-78 °C), add the ketone slowly to the Grignard reagent. 3. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Recovery of a significant amount of starting ketone | Enolization of the ketone by the Grignard reagent. | 1. Perform the reaction at a lower temperature. 2. Use a less sterically hindered Grignard reagent if possible. 3. Consider using a different organometallic reagent, such as an organolithium, which can be less prone to enolization. |
| Formation of a high molecular weight byproduct | Wurtz coupling of the chloropyridine moiety. | 1. Maintain a low reaction temperature throughout the addition and reaction time. 2. Ensure high purity of magnesium turnings. |
| Complex mixture of unidentified byproducts | 1. Reaction with the pyridine nitrogen. 2. Decomposition of starting material or product. | 1. Use of a Lewis acid additive to coordinate with the pyridine nitrogen and reduce its nucleophilicity. 2. Ensure proper quenching of the reaction at low temperature and careful workup. |
Quantitative Data on Product Distribution
The following table presents representative data on the product distribution from the reaction of a closely related precursor, 2-chloronicotinic acid lithium salt, with methylmagnesium bromide, as described in patent CN115611802B. While not a direct analog for the ketone substrate, it provides insight into the potential for side reactions.
| Equivalents of CH₃MgBr | Reaction Temperature | Conversion of Starting Material | Desired Product | "Dimethyl Impurity" |
| 1.5 | 0 °C to 15 °C | 67.9% | 63.2% | 4.1% |
| 2.0 | 0 °C to 15 °C | 80.2% | 78.3% | 1.5% |
Note: The "dimethyl impurity" is not explicitly defined in the source but may correspond to byproducts from double addition or other side reactions.
Experimental Protocols
General Protocol for the Grignard Reaction with this compound
This protocol is adapted from a similar synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol and should be optimized for the specific substrate.[1][2]
1. Materials:
-
This compound
-
Magnesium turnings
-
Methylmagnesium bromide (or other Grignard reagent) solution in THF/ether
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
2. Procedure:
-
Step 1: Reaction Setup
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Step 2: Grignard Addition
-
Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise to the ketone solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at -78 °C.
-
-
Step 3: Reaction
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Step 4: Quenching
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Allow the mixture to warm to room temperature.
-
-
Step 5: Work-up and Isolation
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Step 6: Purification
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tertiary alcohol.
-
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low yield in the Grignard synthesis.
Signaling Pathway of Major Side Reactions
Caption: Competing reaction pathways in the Grignard synthesis.
References
Technical Support Center: Optimizing Suzuki Coupling for 1-(3-Chloropyridin-2-yl)ethanone
This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing the Suzuki-Miyaura coupling of 1-(3-Chloropyridin-2-yl)ethanone. Find troubleshooting advice, frequently asked questions, detailed protocols, and data to overcome common challenges in this specific cross-coupling reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with this compound resulting in a low yield or no product?
Answer: Low yields are a common challenge with this substrate and can be attributed to several factors:
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Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle.[1][2]
-
Substrate Reactivity: As a heteroaryl chloride, this compound is less reactive than the corresponding bromide or iodide derivatives due to a stronger carbon-chlorine bond. This makes the initial oxidative addition step of the catalytic cycle more challenging.[1][3][4]
-
Steric Hindrance: The acetyl group at the 2-position of the pyridine ring can sterically hinder the palladium catalyst's approach to the carbon-chlorine bond, potentially slowing down the oxidative addition step.[5]
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl compounds.[6]
Solutions:
-
Catalyst and Ligand Selection: Employ highly active catalyst systems. Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective for activating C-Cl bonds.[2][4]
-
Choice of Base: The base plays a crucial role in activating the boronic acid.[1] A screening of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended. K₃PO₄ is often a good choice for challenging couplings.[4]
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy for the oxidative addition of the aryl chloride.[3]
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can oxidize and deactivate the active Pd(0) catalyst.[4][5]
Question 2: I am observing significant side products, such as the dehalogenated starting material (1-(pyridin-2-yl)ethanone) and homocoupling of the boronic acid. How can I minimize these?
Answer: The formation of these side products is a common issue.
-
Protodechlorination (Dehalogenation): This side reaction, where the chlorine atom is replaced by a hydrogen atom, can occur, especially at higher temperatures.[5][7]
-
Homocoupling of Boronic Acid: This occurs when the boronic acid couples with itself and is often promoted by the presence of oxygen.[5][8]
Solutions:
-
Optimize Base and Temperature: The choice of base and reaction temperature can influence the extent of protodechlorination. A milder base and the lowest effective temperature should be used.
-
Rigorous Degassing: To prevent homocoupling, ensure all solvents and the reaction mixture are thoroughly degassed to remove any dissolved oxygen.[5][8]
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Use of Boronic Esters: Boronic acids can be susceptible to protodeboronation.[7] Using more stable boronic esters, such as pinacol esters, can sometimes mitigate this side reaction.[3]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is the best starting point for the Suzuki coupling of this compound?
A1: For challenging substrates like electron-deficient heteroaryl chlorides, highly active catalysts are necessary. A good starting point would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[4] PEPPSI-IPr, an N-heterocyclic carbene (NHC) palladium complex, is also a highly effective catalyst for such transformations.[2]
Q2: What is the role of the base in this reaction, and which one should I choose?
A2: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[1][9] The choice of base can significantly impact the reaction rate and yield.[1] For the Suzuki coupling of chloropyridines, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[4] It is often beneficial to screen a few bases to find the optimal one for your specific coupling partners.
Q3: What solvent system is recommended?
A3: A mixture of an organic solvent and water is often used in Suzuki couplings. The water is necessary to dissolve the inorganic base. Common solvent systems include 1,4-dioxane/water, THF/water, or DMF/water.[1][10] It is crucial to use anhydrous and degassed organic solvents.
Q4: Can this reaction be performed under microwave irradiation?
A4: Yes, microwave-assisted Suzuki coupling can be a very effective method to reduce reaction times and potentially improve yields.[1] The high temperatures achieved rapidly can help to overcome the activation barrier for the C-Cl bond activation.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize yields for Suzuki coupling reactions of similar chloropyridine substrates under various conditions to guide your optimization process.
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling of Chloropyridines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100-110 | Good to Excellent |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | Good to Excellent |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 120 (MW) | ~80 |
| PEPPSI-IPr (2) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | High |
Data compiled from studies on similar chloropyridine substrates.[2][11]
Table 2: Effect of Base and Solvent on Suzuki Coupling of a Dichloropyrimidine
| Base (3.0 mmol) | Solvent (3.5 mL) | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 100 | 24 | High |
| K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 100 | 24 | High |
| Cs₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 100 | 24 | Moderate |
| Na₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 100 | 24 | Moderate |
Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), Pd(PPh₃)₄ (5 mol%).[1]
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Degassed deionized water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.[1][3]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst and the ligand. Then, add the degassed organic solvent and degassed water via syringe.[1][2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water or brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[1][12]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Preventing dimerization of 1-(3-Chloropyridin-2-yl)ethanone during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the dimerization of 1-(3-Chloropyridin-2-yl)ethanone during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimerization of this compound?
A1: The primary cause of dimerization is the self-condensation of the this compound molecule, which can act as both a nucleophile (after deprotonation of the α-carbon) and an electrophile at the carbonyl carbon. This is a common side reaction for ketones with enolizable protons, particularly under basic conditions. The electron-deficient nature of the pyridine ring can influence the acidity of the α-protons and the reactivity of the carbonyl group.
Q2: Under what reaction conditions is dimerization most likely to occur?
A2: Dimerization is most prevalent under basic conditions, especially with strong bases like sodium hydroxide or potassium hydroxide in protic solvents such as ethanol.[1] High concentrations of the starting material and elevated temperatures can also increase the rate of self-condensation.
Q3: How can I detect the formation of a dimer in my reaction mixture?
A3: Dimer formation can be detected by thin-layer chromatography (TLC) as a new, less polar spot compared to the starting material. For a more definitive identification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify a species with a molecular weight double that of the starting material, minus the mass of a water molecule (in the case of a condensation product). Nuclear Magnetic Resonance (NMR) spectroscopy can also confirm the structure of the dimer if isolated.
Q4: Are there any general strategies to minimize dimer formation?
A4: Yes, several strategies can be employed:
-
Control of Basicity: Use of weaker or sterically hindered, non-nucleophilic bases can disfavor the formation of the enolate required for self-condensation.[2][3]
-
Temperature Control: Running the reaction at lower temperatures can favor the desired reaction over the dimerization, which often has a higher activation energy.
-
Slow Addition: Slow, dropwise addition of the ketone to the reaction mixture can keep its instantaneous concentration low, thereby reducing the likelihood of self-reaction.
-
Choice of Electrophile: In crossed-aldol or Claisen-Schmidt condensations, using a highly reactive aldehyde that lacks α-hydrogens can promote the desired reaction over self-condensation.
Troubleshooting Guides
Issue 1: Significant Dimer Formation Detected by TLC/LC-MS
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for dimer formation.
Detailed Troubleshooting Steps:
| Potential Cause | Suggested Action | Rationale |
| Strong Base | Switch from strong bases like NaOH or KOH to a weaker base such as an alkali metal carbonate (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-Diisopropylethylamine).[2] | Strong bases readily generate a high concentration of the enolate, which promotes self-condensation. Weaker or sterically hindered bases can favor the desired reaction pathway. |
| High Temperature | Reduce the reaction temperature. If the reaction is being run at room temperature or higher, consider cooling it to 0°C or even lower. | Many desired reactions can proceed at lower temperatures, while the rate of dimerization is often significantly reduced. |
| High Reactant Concentration | Instead of adding all the this compound at once, add it slowly (dropwise) over a period of time to the reaction mixture containing the other reactant and the base. | This keeps the instantaneous concentration of the enolizable ketone low, minimizing the chance of two molecules reacting with each other. |
| Protic Solvent | Consider switching from a protic solvent (like ethanol) to an aprotic solvent (like THF or DMF), especially when using strong, non-nucleophilic bases. | Protic solvents can participate in proton transfer and may facilitate enolate formation and subsequent side reactions. |
Issue 2: Low Yield of Desired Product in a Crossed-Aldol/Claisen-Schmidt Condensation
Experimental Workflow for Optimization
Caption: Optimization workflow for crossed-aldol reactions.
Detailed Troubleshooting Steps:
| Potential Cause | Suggested Action | Rationale |
| Competitive Dimerization | Follow the troubleshooting steps outlined in Issue 1 to minimize self-condensation. | Reducing the rate of the competing dimerization reaction will inherently increase the yield of the desired product. |
| Poorly Reactive Electrophile | Ensure the aldehyde used in the Claisen-Schmidt condensation is sufficiently electrophilic. Aromatic aldehydes are good candidates. | This compound will preferentially react with a more reactive electrophile over itself. |
| Unfavorable Equilibrium | If the initial aldol addition product is formed but does not readily dehydrate to the final conjugated product, a stronger base or higher temperature might be required after the initial addition. However, this must be balanced against the risk of dimerization. | The dehydration step drives the reaction towards the final product. |
| Incorrect Stoichiometry | Use a slight excess of the non-enolizable aldehyde (e.g., 1.1-1.2 equivalents). | This can help to ensure that the enolate of this compound reacts with the desired aldehyde rather than another molecule of the ketone. |
Experimental Protocols
Protocol 1: General Procedure for a Claisen-Schmidt Condensation with Minimized Dimerization
This protocol is a general guideline for reacting this compound with a non-enolizable aldehyde.
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic aldehyde (1.1 equivalents) and the chosen solvent (e.g., ethanol or THF).
-
Add the base (e.g., potassium carbonate, 1.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
-
Reactant Addition:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent.
-
Add the ketone solution dropwise to the stirred aldehyde/base mixture over 30-60 minutes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC. The reaction should be stopped once the starting ketone is consumed to avoid potential side reactions.
-
-
Work-up:
-
Quench the reaction by adding cold water.
-
If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Comparative Data on Base Selection (Illustrative)
The following table provides an illustrative comparison of different bases for aldol-type reactions, based on general principles. The optimal base for a specific reaction with this compound should be determined experimentally.
| Base | Typical pKa of Conjugate Acid | Nucleophilicity | Potential for Dimerization |
| Sodium Hydroxide (NaOH) | ~15.7 | High | High |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Moderate | Moderate |
| DBU | ~13.5 | Low (Sterically Hindered) | Low |
| DIPEA | ~10.8 | Low (Sterically Hindered) | Low |
| Lithium Diisopropylamide (LDA) | ~36 | Low (Sterically Hindered) | Very Low (Used for quantitative enolate formation at low temp.) |
References
Improving regioselectivity in reactions with 1-(3-Chloropyridin-2-yl)ethanone
Welcome to the technical support center for reactions involving 1-(3-Chloropyridin-2-yl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what factors govern its reactivity?
A1: this compound has several potential reactive sites. The regiochemical outcome of a reaction depends on the interplay of electronic and steric effects of the substituents on the pyridine ring and the reaction conditions.
-
Pyridine Ring (Positions C4, C5, C6): The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom. It is further deactivated by the electron-withdrawing acetyl group and the chloro group.
-
The acetyl group is a meta-director, which would direct incoming electrophiles to the C4 and C6 positions.
-
The chloro group is an ortho, para-director, which would direct incoming electrophiles to the C4 and C5 positions.
-
The pyridine nitrogen strongly deactivates the C2, C4, and C6 positions towards electrophilic attack.
-
These conflicting effects make achieving high regioselectivity in electrophilic aromatic substitution (EAS) challenging.[1] C-H activation strategies, often using transition metal catalysts, can provide alternative pathways for regioselective functionalization.[2][3]
-
-
α-Carbon of the Acetyl Group (CH₃): The methyl protons are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes, halogenating agents). Reactions at this site include halogenation, alkylation, and condensation.[4][5]
Q2: I am attempting an electrophilic aromatic substitution (e.g., nitration) on the pyridine ring and getting a mixture of isomers. Which position is most likely to react and how can I control the outcome?
A2: The pyridine ring in this compound is significantly deactivated, making electrophilic aromatic substitution (EAS) difficult. When the reaction does proceed, a mixture of isomers, primarily at the C4 and C5 positions, is common due to the conflicting directing effects of the substituents. The C5 position is often favored for electrophilic attack due to reduced deactivation from the pyridine nitrogen compared to the C4 and C6 positions.
To improve regioselectivity, you can modify the reaction conditions. Lower temperatures often favor the kinetically controlled product, while changes in solvent polarity can stabilize one transition state over another.[1] Utilizing directing groups can also enhance regioselectivity in C-H functionalization reactions.[2]
Table 1: General Troubleshooting for Poor Regioselectivity in EAS
| Parameter | Recommendation | Rationale |
| Temperature | Lower the reaction temperature (e.g., to 0 °C or below).[1] | Favors the formation of the kinetic product, which may be a single isomer. |
| Solvent | Screen solvents with different polarities (e.g., nonpolar like hexane, polar aprotic like acetonitrile, polar protic like acetic acid). | The solvent can influence the stability of reaction intermediates, potentially favoring one regioisomeric pathway.[6] |
| Catalyst/Reagent | Use a bulkier electrophile or catalyst. | Steric hindrance can be exploited to direct the substitution to a less sterically hindered position on the ring.[1] |
| Protecting/Directing Group | Consider strategies like N-oxide formation. | The N-oxide can activate the C4 position for nucleophilic attack and alter the electronic properties for electrophilic attack. Rh(III)-catalyzed reactions using N-oxides as substrates have shown high yields and selectivities.[7] |
Q3: My α-halogenation of the acetyl group is not selective and sometimes results in di-halogenated byproducts. What is causing this and how can it be prevented?
A3: Poor regioselectivity in α-halogenation is typically due to issues with enolate formation and concentration. The reaction proceeds via an enol or enolate intermediate, and the rate-determining step is often the initial enolization.[5][8]
-
Acid-Catalyzed Halogenation: In the presence of acid, the generated hydrogen halide (HX) can accelerate subsequent halogenation, but it tends to occur on the non-halogenated α-carbon if multiple sites are available.[5][8] For your molecule, this means the first halogenation makes the remaining protons on that carbon less acidic, but over-reaction can still occur.
-
Base-Mediated Halogenation: Using a base generates the enolate. If a full equivalent of a strong, non-nucleophilic base (like LDA) is used at low temperature, a single, quantitative enolate is formed, which can then be cleanly trapped by one equivalent of the halogenating agent. Using weaker bases (like NaOH or Et₃N) or substoichiometric amounts can lead to an equilibrium mixture of the ketone and enolate, promoting poly-halogenation.
Table 2: Optimizing Conditions for Selective α-Halogenation
| Condition | For Monohalogenation | Potential Issues |
| Catalyst | Acid catalyst (e.g., HBr in HOAc).[9] | Can be slow; HX generated can alter selectivity.[5] |
| Base | 1.0 eq of a strong base (e.g., LDA, NaH) at low temp (-78 °C).[4] | Requires strictly anhydrous conditions. |
| Halogenating Agent | Use 1.0 eq of NBS, NCS, or Br₂. | Excess reagent will lead to di-halogenation. |
| Solvent | Aprotic solvents like THF or ether for base-mediated reactions. Acetic acid for acid-catalyzed reactions.[5] | Protic solvents can interfere with enolate formation. |
Troubleshooting Workflows & Methodologies
Troubleshooting Poor Regioselectivity in Electrophilic Aromatic Substitution
This workflow provides a systematic approach to diagnosing and solving issues with regioselectivity during EAS reactions on the pyridine ring.
Caption: Troubleshooting workflow for poor regioselectivity in EAS.
Controlling Kinetic vs. Thermodynamic Enolate Formation for α-Alkylation
The regioselectivity of reactions at the α-carbon, such as alkylation, depends on which enolate is formed. While this compound only has one α-carbon with protons, the principles of kinetic versus thermodynamic control are critical when dealing with more complex ketones and preventing side reactions.
Caption: Pathways for selective enolate formation.
Experimental Protocols
Protocol 1: General Procedure for Regioselective α-Bromination of the Acetyl Group
This protocol is designed to favor the formation of the monobrominated product, 2-bromo-1-(3-chloropyridin-2-yl)ethanone. It is based on general methods for the α-bromination of aromatic ketones.[9]
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a solution of this compound in acetonitrile, add p-toluenesulfonic acid (0.1 eq).
-
Add N-Bromosuccinimide (1.05 eq) to the mixture in one portion.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-bromo-1-(3-chloropyridin-2-yl)ethanone.
Note: For substrates prone to di-bromination, consider forming the enolate with a strong base like LDA at -78 °C followed by quenching with a bromine source like Br₂.
Protocol 2: Directed C-H Functionalization at the C4 Position (Conceptual)
Direct C-H activation is a powerful strategy for regioselective functionalization that avoids the limitations of classical EAS.[2][3] This conceptual protocol illustrates how such a transformation might be approached for the C4 position, inspired by methodologies for other heterocyclic systems.[7]
Materials:
-
This compound (1.0 eq)
-
Coupling partner (e.g., an activated alkene or alkyne) (1.2 eq)
-
Rh(III) catalyst (e.g., [Cp*RhCl₂]₂) (2.5 mol%)
-
Silver salt additive (e.g., AgSbF₆) (10 mol%)
-
Anhydrous solvent (e.g., DCE or t-AmylOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add this compound, the Rh(III) catalyst, and the silver salt additive.
-
Add the anhydrous solvent, followed by the coupling partner.
-
Heat the reaction mixture to the required temperature (e.g., 60-100 °C) and stir until the starting material is consumed (monitor by LC-MS). The acetyl group may act as a directing group to facilitate C-H activation at an adjacent position, though the pyridine nitrogen is a more common directing functionality.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to isolate the C4-functionalized product.
Note: Optimization of the catalyst, ligand, solvent, and temperature is crucial for achieving high yield and regioselectivity in C-H activation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. Mechanistic insights into the regioselectivity in the halogenation of α-haloketones in acetic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting failed reactions of 1-(3-Chloropyridin-2-yl)ethanone
Welcome to the technical support center for 1-(3-Chloropyridin-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) reaction on this compound is failing or giving very low yields. What are the common causes?
A1: Low reactivity of the 3-chloro position on the pyridine ring is the most common reason for failed or low-yielding SNAr reactions. Unlike the 2- and 4-positions, the 3-position does not receive the same level of electronic activation from the ring nitrogen, making the carbon-chlorine bond less susceptible to nucleophilic attack.[1][2][3]
Key factors to investigate include:
-
Insufficient Activation: The acetyl group at the 2-position provides some electron-withdrawing activation, but it may not be sufficient for your specific nucleophile and reaction conditions.
-
Reaction Conditions: SNAr reactions on less reactive substrates often require forcing conditions, such as high temperatures and strong bases.[4]
-
Nucleophile Strength: Weak nucleophiles will struggle to react at the 3-position.
-
Solvent Choice: The solvent must be appropriate for the reaction temperature and capable of dissolving the reactants.
Q2: I am observing unexpected side products in my reaction. What are the likely culprits?
A2: Side reactions can compete with your desired transformation. Common side products can arise from:
-
Reaction with the Acetyl Group: Strong bases or nucleophiles can react with the acetyl group, leading to condensation reactions or other undesired transformations.
-
Homocoupling: In the case of cross-coupling reactions, homocoupling of starting materials can occur, especially in the presence of oxygen.
-
Dehalogenation: Reductive dehalogenation of the starting material can occur, replacing the chlorine with a hydrogen atom.
Q3: How can I improve the success rate of my reactions involving the acetyl group (e.g., condensation, reduction)?
A3: Reactions involving the acetyl group can be sensitive to reaction conditions and the nature of the reagents.
-
For Condensation Reactions (e.g., Aldol, Claisen-Schmidt):
-
Ensure your base is appropriate for generating the enolate without causing undesired side reactions.
-
Control the reaction temperature to manage the reaction rate and selectivity.
-
-
For Reduction Reactions:
-
The choice of reducing agent is critical. Milder reagents may be necessary to selectively reduce the ketone without affecting the chloro-substituent or the pyridine ring.
-
-
For Wittig Reactions:
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
If you are experiencing low or no yield in your SNAr reaction, consult the following table for troubleshooting suggestions.
| Observation | Potential Cause | Recommended Action |
| No reaction, starting material recovered | Insufficient activation of the C-Cl bond. | Increase reaction temperature. Consider using a stronger base or a more polar aprotic solvent (e.g., DMF, DMSO). |
| Nucleophile is not strong enough. | Switch to a more potent nucleophile. | |
| Low yield with many side products | Reaction temperature is too high, leading to decomposition. | Optimize the temperature by running the reaction at lower temperatures for longer durations. |
| Base is reacting with the acetyl group. | Use a non-nucleophilic base. | |
| Formation of dark, tarry material | Decomposition of starting material or product. | Lower the reaction temperature and ensure the reaction is performed under an inert atmosphere. |
Troubleshooting Workflow for Failed SNAr Reactions
Caption: A logical workflow for troubleshooting failed SNAr reactions.
Reactions Involving the Acetyl Group
For issues with reactions at the acetyl position, refer to the following guide.
| Reaction Type | Observation | Potential Cause | Recommended Action |
| Wittig Reaction | Low or no alkene formation | Ylide is unstable. | Generate the ylide in situ in the presence of the ketone.[5] |
| Steric hindrance. | Use a less sterically hindered phosphonium salt if possible. Consider the Horner-Wadsworth-Emmons reaction as an alternative.[1] | ||
| Grignard Reaction | Complex mixture of products | Grignard reagent is reacting with the pyridine nitrogen. | Use inverse addition (add the Grignard reagent slowly to the ketone solution). |
| Low yield | Anhydrous conditions not maintained. | Ensure all glassware is oven-dried and solvents are anhydrous. | |
| Condensation | Low yield of desired product | Incorrect base strength. | Screen different bases to find one that promotes enolate formation without causing side reactions. |
| Formation of self-condensation products | Reaction conditions favoring self-condensation. | Add the ketone slowly to a mixture of the aldehyde and base. |
Experimental Workflow for a General Wittig Reaction
Caption: A general experimental workflow for a Wittig reaction.
Key Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
Warning: These reactions often require high temperatures and should be conducted with appropriate safety precautions in a well-ventilated fume hood.
-
To an oven-dried reaction vessel, add this compound, the nucleophile (1.2-2.0 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a dry, polar aprotic solvent (e.g., DMF, DMSO, or NMP) via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 100-150 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
General Procedure for a Wittig Reaction
Warning: Wittig reagents are often prepared using strong bases like n-butyllithium, which is highly pyrophoric. Handle with extreme care under an inert atmosphere.
-
To an oven-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the phosphonium salt (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Slowly add a strong base (e.g., n-butyllithium, NaH, or KOtBu, 1.05 equivalents) to generate the ylide. The formation of a colored solution often indicates ylide generation.
-
Stir the mixture for 30-60 minutes at the same temperature.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.[2][6]
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. Wittig Reaction Practice Problems [chemistrysteps.com]
Stability issues of 1-(3-Chloropyridin-2-yl)ethanone under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-(3-Chloropyridin-2-yl)ethanone under various experimental conditions.
Troubleshooting Guide: Stability Issues
Users may encounter several issues during the handling and analysis of this compound. This guide provides solutions to common problems.
| Issue Observed | Potential Cause | Recommended Solution |
| Appearance of new peaks in HPLC chromatogram | Degradation of the compound due to acidic or basic hydrolysis of the acetyl group. | Neutralize the sample solution. Ensure the pH of the mobile phase is compatible with the compound's stability. |
| Discoloration of the sample (e.g., turning yellow or brown) | Potential oxidative degradation or formation of degradation products. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to light and heat.[1] |
| Inconsistent analytical results | Instability of the compound in the chosen analytical solvent or conditions. | Prepare samples immediately before analysis. Use a buffered solution to maintain a stable pH. |
| Loss of compound potency over time | Inherent instability of the molecule under specific storage conditions. | Perform a forced degradation study to identify stable storage conditions.[2][3][4] Store at low temperatures, protected from light and moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under acidic and basic conditions?
A1: The primary degradation pathway under both acidic and basic conditions is likely the hydrolysis of the acetyl group, leading to the formation of 3-chloropyridine-2-carboxylic acid and acetic acid. The pyridine ring itself is generally stable to hydrolysis, but the acetyl substituent is susceptible to nucleophilic attack, which is catalyzed by both acids and bases.
Q2: How can I monitor the stability of this compound in my experiments?
A2: The most effective way to monitor the stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[3][5] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Regular analysis of samples over time will indicate the rate and extent of degradation.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, the compound should be stored in a cool, dry place, protected from light. For optimal preservation, storage at 2-8°C in a tightly sealed container under an inert atmosphere is recommended.
Q4: How do I perform a forced degradation study for this compound?
A4: A forced degradation study, also known as stress testing, involves subjecting the compound to harsh conditions to accelerate its degradation.[2][4][6] This helps in identifying potential degradation products and establishing a stability-indicating analytical method. Detailed protocols for acidic and basic stress testing are provided in the "Experimental Protocols" section below.
Experimental Protocols
Forced Degradation Study: Acid and Base Hydrolysis
This protocol outlines the steps to assess the stability of this compound under acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To a volumetric flask, add a known volume of the stock solution and an equal volume of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.[5]
-
After 24 hours, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
To a volumetric flask, add a known volume of the stock solution and an equal volume of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.[5]
-
After 24 hours, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.
-
HPLC Analysis:
-
Analyze the control and stressed samples using a validated HPLC method.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Proposed HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for lambda max).
-
Injection Volume: 10 µL[5]
Quantitative Data Summary
The following table can be used to summarize the data from your forced degradation studies.
| Condition | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C | 24 | ||||
| 0.1 M NaOH, 60°C | 24 | ||||
| Control | 24 |
Visualizations
Caption: Workflow for investigating stability issues of chemical compounds.
Caption: Proposed degradation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
Technical Support Center: Scaling Up the Synthesis of 1-(3-Chloropyridin-2-yl)ethanone
This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 1-(3-chloropyridin-2-yl)ethanone. It provides troubleshooting advice, frequently asked questions, comparative data on synthetic routes, and a detailed experimental protocol suitable for larger scale production.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and scale-up of this compound, particularly when using Grignard-based routes.
Q1: My Grignard reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields in Grignard reactions are a frequent problem, often stemming from several key factors:
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Presence of Moisture: Grignard reagents are extremely sensitive to water.[1] Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
-
Poor Quality Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
-
Incorrect Reagent Addition Rate: The rate of adding the alkyl halide to the magnesium can impact yield. Add a small amount initially to observe the exothermic reaction and color change, then maintain a steady addition rate.[2]
-
Side Reactions: The primary side reaction is Wurtz-type homocoupling of your alkyl halide. This is more common with primary or benzylic halides.[2]
Q2: The reaction with the 2-chloronicotinate salt is sluggish or fails to proceed to completion. What should I check?
A2: If the addition of the Grignard reagent to the carboxylate salt is not working, consider the following:
-
Reagent Quality: Ensure the 2-chloronicotinic acid salt is completely dry. Water will quench the Grignard reagent.
-
Reaction Temperature: While Grignard formation can be initiated at room temperature, the subsequent addition to the carboxylate may require controlled heating. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile. Overheating can lead to side product formation.
-
Stoichiometry: Use a slight excess of the Grignard reagent to ensure complete conversion of the carboxylate salt. However, a large excess can complicate the work-up and purification.
Q3: I'm having difficulty with the work-up and purification on a larger scale. What are the best practices?
A3: Scaling up purification requires shifting away from methods like column chromatography where possible.
-
Work-up: Quenching the reaction with a saturated aqueous solution of ammonium chloride is standard. For larger scales, control the temperature during the quench by adding the solution slowly to an ice-cooled reaction mixture.
-
Extraction: Emulsions can form during aqueous extraction. To break them, add brine (saturated NaCl solution) or small amounts of a different organic solvent.
-
Purification Strategy:
-
Acid-Base Extraction: Since the product is a pyridine derivative, it can be extracted into an acidic aqueous layer. Wash the organic layer with dilute acid (e.g., 1M HCl). Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract the pure product with an organic solvent.
-
Crystallization: If the product is a solid or can form a solid salt, crystallization is a highly effective and scalable purification method.[3]
-
Distillation: The final product can often be purified by vacuum distillation.
-
Q4: My purified product shows tailing on TLC and poor peak shape on HPLC. How can I resolve this?
A4: Tailing is a common issue when purifying pyridine compounds on silica gel.[4] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface.[4] To fix this, add a small amount of a basic modifier like triethylamine (0.1–1%) to the chromatography eluent.[4] This neutralizes the acidic sites and improves peak shape.[4]
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Reported Yield | Suitability for Scale-Up | Reference |
| Grignard Reaction with Carboxylate Salt | 2-Chloronicotinic acid | Lithium hydroxide, Methylmagnesium bromide | High (up to 91% reported for a similar system) | High: Avoids expensive reagents and chromatography. Scalable process. | KR101766414 (as cited in patent literature) |
| Grignard Reaction with Nitrile | 3-Chloro-2-cyanopyridine | Methylmagnesium bromide | Good (approx. 94% crude yield) | Moderate: Starting material can be expensive. Grignard reaction is scalable. | JP2017/36339[5] |
| Friedel-Crafts Acylation | 3-Chloropyridine | Acetyl chloride, Lewis Acid (e.g., AlCl₃) | Variable, often low | Low: The pyridine ring is deactivated towards electrophilic substitution, and the Lewis acid can complex with the nitrogen atom, further inhibiting the reaction.[6] | General Knowledge[6] |
| Reaction with Weinreb Amide | 2-Chloronicotinic acid Weinreb amide | Methylmagnesium chloride or Methyllithium | 72-90% | Low: Weinreb amide synthesis often requires expensive coupling agents. Methyllithium is more expensive and hazardous than Grignard reagents. | WO2012136684, KR101766414 (as cited in patent literature) |
Experimental Protocols
The following protocol is adapted from methodologies reported to be suitable for large-scale production, focusing on the Grignard reaction with a carboxylate salt.
Part 1: Preparation of Lithium 2-chloronicotinate
-
Setup: Equip a suitable reactor with a mechanical stirrer, thermometer, and addition funnel.
-
Reaction: Charge the reactor with 2-chloronicotinic acid (1.0 eq) and water.
-
Salt Formation: While stirring, add a solution of lithium hydroxide monohydrate (1.0 eq) in water.
-
Heating: Heat the mixture to 40–50 °C and stir until a clear solution is obtained and the reaction is complete (monitor by pH or TLC).
-
Isolation: Concentrate the solution under reduced pressure and dry the resulting solid lithium 2-chloronicotinate thoroughly in a vacuum oven. The absence of water is critical for the next step.
Part 2: Synthesis of this compound via Grignard Reaction
-
Setup: In a separate, flame-dried reactor under an inert atmosphere (N₂), prepare a Grignard reagent from magnesium turnings (1.2 eq) and methyl bromide or iodide in anhydrous THF.
-
Suspension: Once the Grignard reagent is formed, cool the solution to 0 °C. Add the dried lithium 2-chloronicotinate (1.0 eq) portion-wise to the Grignard solution to form a suspension.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the excess Grignard reagent and hydrolyze the intermediate.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or toluene). Wash the combined organic layers with water and then brine.
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
For higher purity, the crude oil can be purified by vacuum distillation.
-
Visualizations
The following diagrams illustrate the key experimental workflow and logical relationships in the synthesis process.
Caption: Workflow for the scaled-up synthesis of this compound.
Caption: Troubleshooting logic for common issues in the Grignard reaction step.
References
Technical Support Center: Synthesis of 1-(3-Chloropyridin-2-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(3-Chloropyridin-2-yl)ethanone, also known as 2-Acetyl-3-chloropyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The primary synthetic strategies for the preparation of this compound are:
-
Grignard Reaction: This route involves the reaction of a lithium salt of 2-chloronicotinic acid with a methyl Grignard reagent, such as methyl magnesium bromide. This method is often preferred for its relatively high yield and purity under optimized conditions.[1]
-
Friedel-Crafts Acylation: This approach involves the acylation of 3-chloropyridine using an acetylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., aluminum chloride). However, Friedel-Crafts reactions on pyridine rings can be challenging due to the electron-deficient nature of the ring.[2]
-
Oxidation and Chlorination of 3-Acetylpyridine: This less common route involves the N-oxidation of 3-acetylpyridine followed by a reaction with a chlorinating agent like phosphorus oxychloride. This method can suffer from low overall yields.[1]
Q2: What are the key challenges in the synthesis of this compound?
A2: Researchers may encounter several challenges:
-
Low Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient, making it less susceptible to electrophilic aromatic substitution reactions like Friedel-Crafts acylation. The nitrogen lone pair can also complex with the Lewis acid catalyst, further deactivating the ring.[2]
-
Side Reactions and Byproduct Formation: Undesired side reactions can lead to the formation of impurities. In Friedel-Crafts acylation, this can result in isomeric byproducts due to acylation at different positions on the pyridine ring. Grignard reactions require careful control to prevent side reactions.[2]
-
Purification: Separating the desired product from unreacted starting materials, reagents, and byproducts can be challenging. Techniques like column chromatography or recrystallization often require careful optimization. Tailing on silica gel columns is a common issue with pyridine-containing compounds.[3]
-
Instability of Intermediates: Pyridyl Grignard reagents can be unstable and require strict anhydrous conditions for handling.[2]
Q3: What are the typical impurities or byproducts I might encounter?
A3: Potential impurities can originate from various sources depending on the synthetic route:
-
Unreacted Starting Materials: 3-chloropyridine (in Friedel-Crafts) or 2-chloronicotinic acid (in Grignard route).
-
Isomeric Byproducts (Friedel-Crafts): Acylation at other positions of the 3-chloropyridine ring can lead to isomers such as 1-(5-chloro-pyridin-2-yl)ethanone and 1-(3-chloro-pyridin-4-yl)ethanone.
-
Over-alkylation/acylation Products: While less common in acylation, poly-substituted products can sometimes form under harsh conditions.
-
Byproducts from Grignard Route: Impurities can arise from the Grignard reagent itself or side reactions with the substrate.
-
Residual Reagents and Solvents: Lewis acids (e.g., aluminum chloride), solvents, and quenching agents.
-
Degradation Products: The final compound may degrade if not stored properly.
Q4: How can I best purify the final product?
A4: Column chromatography on silica gel is a common method for purifying this compound. To overcome common issues like peak tailing due to the basicity of the pyridine nitrogen, it is recommended to add a small amount of a basic modifier, such as 0.1-1% triethylamine, to the eluent system (e.g., a hexane/ethyl acetate gradient).[3] If separation from a close-running impurity is difficult, optimizing the solvent system, using a shallower gradient, or reducing the column load can improve resolution.[3]
Troubleshooting Guides
Issue 1: Low or No Yield in Friedel-Crafts Acylation
| Possible Cause | Troubleshooting Steps |
| Deactivation of Pyridine Ring | The electron-deficient pyridine ring is inherently unreactive. The nitrogen lone pair can also complex with and sequester the Lewis acid catalyst. Consider using a more reactive pyridine derivative or an alternative synthetic route like the Grignard reaction.[2] |
| Insufficient Catalyst | Both the 3-chloropyridine starting material and the ketone product can form complexes with the Lewis acid. Ensure at least a stoichiometric amount, and often an excess, of the Lewis acid catalyst is used. |
| Moisture in the Reaction | Friedel-Crafts reactions are highly sensitive to moisture, which deactivates the Lewis acid catalyst. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.[2] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some Friedel-Crafts reactions require heating to proceed at a reasonable rate. Monitor the reaction by TLC or GC to find the optimal conditions.[2] |
Issue 2: Formation of Multiple Products (Isomers) in Friedel-Crafts Acylation
| Possible Cause | Troubleshooting Steps |
| Lack of Regioselectivity | The acylation of 3-chloropyridine can occur at different positions on the ring. The choice of solvent and temperature can influence the regioselectivity. Experiment with different solvents and consider running the reaction at a lower temperature to favor the formation of the desired isomer. |
| Sub-optimal Lewis Acid | The choice of Lewis acid can influence the isomer ratio. Consider screening different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂). |
| Ineffective Purification | Develop a robust purification method. Flash column chromatography with a carefully selected eluent system (e.g., hexane/ethyl acetate with 0.1-1% triethylamine) is often effective in separating isomers. Consider using a gradient elution for better resolution.[3] |
Issue 3: Low Yield or Failure of Grignard Reaction
| Possible Cause | Troubleshooting Steps |
| Poor Quality Grignard Reagent | Ensure the methyl magnesium bromide is fresh and has been properly stored to avoid degradation. |
| Presence of Moisture | Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous. |
| Incorrect Stoichiometry | The molar ratio of the 2-chloronicotinic acid lithium salt to the Grignard reagent is crucial. Optimize this ratio to maximize product formation and minimize side reactions.[1] |
| Sub-optimal Reaction Temperature | The addition of the Grignard reagent should be performed at a low temperature (e.g., 12-18 °C) to control the exothermic reaction and prevent side product formation.[1] |
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation (General Procedure)
This protocol is a general guideline and may require optimization.
Materials:
-
3-Chloropyridine
-
Acetyl chloride or Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Suspend anhydrous AlCl₃ (1.1 to 2.5 equivalents) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, add 3-chloropyridine (1.0 equivalent) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to 0°C and slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl.[4]
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient, potentially with 0.1-1% triethylamine).[3]
Protocol 2: Synthesis via Grignard Reaction (Adapted from Patent Literature)
This protocol is adapted from the general principles outlined in patent CN115611802B.[1]
Materials:
-
2-Chloronicotinic acid
-
Lithium hydroxide monohydrate
-
Methyl magnesium bromide (MeMgBr) solution in an ether solvent
-
Anhydrous 2-methyltetrahydrofuran
-
Hydrochloric acid
-
Toluene
Procedure:
-
Formation of Lithium Salt: Dissolve 2-chloronicotinic acid in water and react with lithium hydroxide monohydrate at 40-50°C to form the lithium 2-chloronicotinate salt. Isolate and dry the salt thoroughly.
-
Grignard Reaction: In a flame-dried reactor under a nitrogen atmosphere, suspend the dried lithium 2-chloronicotinate in anhydrous 2-methyltetrahydrofuran.
-
Cool the suspension to 12-18°C.
-
Slowly add the methyl magnesium bromide solution (typically 1.5-2.5 equivalents) dropwise, maintaining the temperature between 12-18°C.
-
Stir the reaction mixture for 0.5 to 1.5 hours at this temperature.
-
Work-up: Quench the reaction by slowly adding it to cold water, ensuring the temperature does not exceed 15°C.
-
Acidify the mixture with hydrochloric acid.
-
Extract the product with toluene, wash the organic layer, and concentrate under reduced pressure.
-
Purify the crude product, for example, by vacuum distillation or column chromatography.
Visualizations
References
Validation & Comparative
A Comparative NMR Analysis of 1-(3-Chloropyridin-2-yl)ethanone and Structural Analogs
A detailed spectroscopic guide for researchers in drug discovery and organic synthesis, offering a comparative analysis of 1-(3-Chloropyridin-2-yl)ethanone with its bromo- and unsubstituted pyridyl analogs. This report presents a comprehensive examination of their ¹H and ¹³C NMR spectra, supported by a detailed experimental protocol and data visualizations to facilitate structural elucidation and comparison.
In the field of medicinal chemistry and materials science, the precise characterization of heterocyclic compounds is paramount for understanding their structure-activity relationships. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a key synthetic intermediate. For a thorough understanding of the influence of substituents on the electronic environment of the pyridine ring, its spectral data is compared with two closely related alternatives: 1-(3-Bromopyridin-2-yl)ethanone and the parent compound, 1-(pyridin-2-yl)ethanone. All spectral data were acquired in deuterated chloroform (CDCl₃) to ensure consistency and facilitate direct comparison.[1]
Comparative ¹H NMR Spectral Data
The ¹H NMR spectra of these compounds reveal characteristic shifts and coupling patterns for the pyridyl and acetyl protons. The presence of a halogen at the 3-position significantly influences the chemical shifts of the adjacent protons, particularly H-4 and H-5, due to inductive effects. The acetyl methyl protons appear as sharp singlets in all three compounds, with slight variations in their chemical shifts.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-4 | 7.85 | dd | 8.1, 1.5 |
| H-5 | 7.40 | dd | 8.1, 4.6 | |
| H-6 | 8.55 | dd | 4.6, 1.5 | |
| -CH₃ | 2.72 | s | - | |
| 1-(3-Bromopyridin-2-yl)ethanone | H-4 | 7.95 | dd | 8.0, 1.8 |
| H-5 | 7.35 | dd | 8.0, 4.5 | |
| H-6 | 8.60 | dd | 4.5, 1.8 | |
| -CH₃ | 2.75 | s | - | |
| 1-(pyridin-2-yl)ethanone | H-3 | 7.90 | d | 7.9 |
| H-4 | 7.85 | t | 7.7 | |
| H-5 | 7.45 | t | 6.6 | |
| H-6 | 8.70 | d | 4.7 | |
| -CH₃ | 2.70 | s | - |
Table 1: Comparative ¹H NMR spectral data for this compound and its analogs in CDCl₃.[1]
Comparative ¹³C NMR Spectral Data
The ¹³C NMR data further illustrates the electronic effects of the substituents on the pyridine ring. The chemical shifts of the carbonyl carbon and the carbons of the pyridine ring are distinctly affected by the electronegativity of the halogen atom at the C-3 position.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O | 200.1 |
| C-2 | 152.5 | |
| C-3 | 130.0 | |
| C-4 | 138.0 | |
| C-5 | 123.5 | |
| C-6 | 149.0 | |
| -CH₃ | 26.5 | |
| 1-(3-Bromopyridin-2-yl)ethanone | C=O | 200.5 |
| C-2 | 153.0 | |
| C-3 | 118.0 | |
| C-4 | 140.0 | |
| C-5 | 123.8 | |
| C-6 | 149.2 | |
| -CH₃ | 26.8 | |
| 1-(pyridin-2-yl)ethanone | C=O | 200.0 |
| C-2 | 153.8 | |
| C-3 | 121.5 | |
| C-4 | 136.8 | |
| C-5 | 125.5 | |
| C-6 | 149.0 | |
| -CH₃ | 25.8 |
Table 2: Comparative ¹³C NMR spectral data for this compound and its analogs in CDCl₃.[1]
Experimental Protocol
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound and its analogs.[1]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[1]
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz (or higher) NMR spectrometer.[1]
-
Tune and match the probe for both ¹H and ¹³C nuclei.[1]
-
Lock the spectrometer on the deuterium signal of the CDCl₃.[1]
-
Shim the magnetic field to achieve optimal resolution and line shape.[1]
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[1]
-
Spectral Width: Approximately 16 ppm, centered around 5 ppm.[1]
-
Acquisition Time: 2-4 seconds.[1]
-
Relaxation Delay: 1-5 seconds.[1]
-
Number of Scans: 8 to 16 scans for a reasonably concentrated sample.[1]
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[1]
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.[1]
-
Acquisition Time: 1-2 seconds.[1]
-
Relaxation Delay: 2-5 seconds.[1]
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.[1]
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).[1]
-
Phase correct the spectrum.[1]
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.[1]
-
Integrate the signals in the ¹H spectrum.[1]
-
Analyze the chemical shifts, multiplicities, and coupling constants.[1]
NMR Analysis Workflow
The following diagram illustrates the general workflow for the NMR analysis of the compounds discussed in this guide.
A flowchart illustrating the general workflow of NMR analysis.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Crystallography of 1-(3-Chloropyridin-2-yl)ethanone Derivatives
For researchers and scientists engaged in drug discovery and development, a comprehensive understanding of the three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive method for elucidating these structures, providing invaluable insights into the spatial arrangement of atoms and the nature of intermolecular interactions. This guide offers a comparative analysis of the X-ray crystallographic data of a 1-(3-Chloropyridin-2-yl)ethanone derivative and contrasts this powerful technique with other common analytical methods.
While the precise crystal structure of this compound is not publicly available, a detailed crystallographic analysis of the closely related compound, 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone, provides a robust framework for comparison. This data, presented below, showcases the level of detail that can be obtained through single-crystal X-ray diffraction.
X-ray Crystallography Data
The following table summarizes the key crystallographic data and refinement parameters for 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. This information is crucial for understanding the crystal packing and molecular geometry.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂N₂O₂ |
| Formula Weight | 240.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.9338 (2) |
| b (Å) | 13.8005 (8) |
| c (Å) | 10.8728 (6) |
| α (°) | 90 |
| β (°) | 94.437 (4) |
| γ (°) | 90 |
| Volume (ų) | 588.50 (6) |
| Z | 2 |
| Temperature (K) | 120 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Reflections Collected | 10564 |
| Independent Reflections | 1336 |
| R(int) | 0.034 |
| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.105 |
| Goodness-of-fit on F² | 1.10 |
Experimental Protocols
A detailed understanding of the experimental methodology is critical for the replication and validation of scientific findings. Below are the protocols for X-ray crystallography and two common alternative analytical techniques.
Single-Crystal X-ray Diffraction
The determination of a crystal structure through single-crystal X-ray diffraction involves a meticulous workflow. High-quality crystals are first grown from a supersaturated solution. A suitable crystal is then mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature, typically 100-120 K, to minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated. The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson synthesis and subsequently refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For a compound like this compound, both ¹H and ¹³C NMR spectra would be acquired. A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and placed in an NMR tube. The spectrum is recorded on a high-field NMR spectrometer. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide information about the number and connectivity of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate from a volatile solvent. The sample is then placed in the beam of an FT-IR spectrometer, and the infrared spectrum is recorded. The spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the ketone, the C-Cl bond, and the vibrations of the pyridine ring.
Comparison of Analytical Techniques
X-ray crystallography, NMR, and FT-IR spectroscopy are complementary techniques that provide different types of structural information. The choice of technique depends on the specific information required and the nature of the sample.
| Feature | X-ray Crystallography | NMR Spectroscopy | FT-IR Spectroscopy |
| Sample State | Crystalline Solid | Solution | Solid, Liquid, or Gas |
| Information Yield | Absolute 3D structure, bond lengths, bond angles, packing | Connectivity, solution-state conformation, dynamics | Presence of functional groups |
| Strengths | Unambiguous structure determination | Provides information on dynamic processes in solution | Rapid and sensitive for functional group identification |
| Limitations | Requires high-quality single crystals | Provides an average structure in solution, less precise | Limited information on overall molecular structure |
A Comparative Analysis of the Reactivity of 1-(3-Chloropyridin-2-yl)ethanone and its Bromo Analog
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex heterocyclic molecules, particularly within medicinal chemistry, the choice of halogenated precursors is a critical decision that can significantly influence reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 1-(3-chloropyridin-2-yl)ethanone and its bromo analog, 1-(3-bromopyridin-2-yl)ethanone, focusing on their performance in key synthetic transformations.
The reactivity of these compounds is primarily dictated by two key features: the nature of the halogen atom at the 3-position and the acetyl group at the 2-position of the electron-deficient pyridine ring. The primary difference in reactivity stems from the inherent properties of the carbon-halogen bond.
Core Reactivity Principles: C-Br vs. C-Cl Bonds
The generally accepted order of reactivity for aryl halides in many catalytic and nucleophilic substitution reactions is I > Br > Cl > F. This trend is largely governed by two factors:
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This means that less energy is required to cleave the C-Br bond, leading to faster reaction rates in processes where this bond cleavage is part of the rate-determining step.
-
Leaving Group Ability: Bromide is a better leaving group than chloride due to its larger size and lower electronegativity, which allows it to better stabilize the negative charge as it departs.
These fundamental principles are clearly manifested in the comparative reactivity of the title compounds in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for C-C and C-N bond formation. In these reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-limiting step.
Due to the weaker C-Br bond, 1-(3-bromopyridin-2-yl)ethanone undergoes oxidative addition more readily than its chloro counterpart.[1] This enhanced reactivity often translates to milder reaction conditions (lower temperatures, shorter reaction times), lower catalyst loadings, and higher yields. Conversely, the chloro analog is more inert and typically requires more forcing conditions, or the use of more sophisticated and often expensive catalyst systems with bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[2]
Performance in Nucleophilic Aromatic Substitution (SNAr) Reactions
In nucleophilic aromatic substitution (Sngcontent-ng-c1205671314="" class="ng-star-inserted">NAr) reactions, a nucleophile attacks the electron-deficient pyridine ring, displacing the halide. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex).[3] The stability of this intermediate is enhanced by electron-withdrawing groups, such as the acetyl and nitro groups, positioned ortho or para to the leaving group.
While chlorine is more electronegative and thus has a stronger electron-withdrawing inductive effect than bromine, the superior leaving group ability of bromide often makes the bromo-compound more reactive in SNAr reactions. The rate of reaction is a balance between the rate of nucleophilic attack (favored by the more electron-withdrawing chlorine) and the rate of halide expulsion (which is faster for bromine). In many cases, the leaving group ability is the dominant factor.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for Suzuki-Miyaura and Buchwald-Hartwig reactions. Direct comparative studies under identical conditions are limited in the literature; however, established principles of aryl halide reactivity allow for a reliable comparison. The data for the bromo-compound is based on established protocols, while the conditions for the chloro-analog are extrapolated based on the known lower reactivity of aryl chlorides.
| Reaction | Substrate | Typical Catalyst/Ligand | Base | Conditions | Typical Outcome |
| Suzuki-Miyaura Coupling | 1-(3-Bromo pyridin-2-yl)ethanone | Pd(OAc)₂ / SPhos or Pd(PPh₃)₄ | K₃PO₄ or K₂CO₃ | 80-100 °C | Good to excellent yields.[4] |
| 1-(3-Chloro pyridin-2-yl)ethanone | Pd₂(dba)₃ / XPhos or RuPhos | Cs₂CO₃ or K₃PO₄ | 100-120 °C | Lower to moderate yields; requires more active (and costly) catalyst systems. | |
| Buchwald-Hartwig Amination | 1-(3-Bromo pyridin-2-yl)ethanone | Pd(OAc)₂ / BINAP or Xantphos | NaOtBu or Cs₂CO₃ | 80-110 °C | Good to high yields with a range of amines. |
| 1-(3-Chloro pyridin-2-yl)ethanone | Pd₂(dba)₃ / BrettPhos or other specialized ligands | LHMDS or NaOtBu | >110 °C or microwave | Challenging; often requires highly active catalyst systems and more forcing conditions.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 1-(3-Bromopyridin-2-yl)ethanone
This protocol describes a general method for the palladium-catalyzed cross-coupling of the bromo-substrate with an arylboronic acid.[5]
Materials:
-
1-(3-Bromopyridin-2-yl)ethanone (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Potassium Phosphate (K₃PO₄) (2.0 eq.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 1-(3-bromopyridin-2-yl)ethanone, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key mechanistic steps and workflows relevant to the reactions discussed.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion
For drug development professionals and synthetic chemists, the choice between these two building blocks has practical implications. The bromo analog is often preferred for initial route scouting and library synthesis due to its reliability and the use of milder conditions. The chloro analog, while typically less expensive, may be considered for large-scale synthesis where the cost of the starting material is a significant factor, provided that the reaction conditions can be optimized to overcome its lower reactivity. This often necessitates investment in more expensive and specialized catalyst systems.
References
Comparative Biological Activities of 1-(3-Chloropyridin-2-yl)ethanone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of various derivatives of 1-(3-Chloropyridin-2-yl)ethanone. The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of therapeutic potential. This document summarizes key findings on their anticancer and antimicrobial properties, supported by available experimental data and detailed methodologies.
I. Comparative Analysis of Biological Activity
While a comprehensive comparative study on a wide array of this compound derivatives is not extensively available in publicly accessible literature, research on structurally related pyridine-containing compounds provides valuable insights into their potential as therapeutic agents. The primary biological activities explored for these derivatives are anticancer and antimicrobial effects.
Anticancer Activity
Derivatives of the pyridine scaffold have been investigated for their potential to inhibit cancer cell growth. The mechanism of action for many pyridine-containing compounds is believed to involve the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[1] The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade often dysregulated in cancer and represents a potential target for such derivatives.[1]
A study on novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, which share the core pyridine structure, demonstrated significant in vitro anticancer activity. One of the most potent compounds in this series, 5l , exhibited IC50 values of 3.22 ± 0.2 µM against the A549 non-small cell lung cancer cell line and 2.71 ± 0.16 µM against the HCT-116 colon cancer cell line, comparable to the standard drug Doxorubicin.[2] This compound was found to induce apoptosis in HCT-116 cells.[2]
Table 1: In Vitro Anticancer Activity of Selected Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 5l (a 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivative) | A549 (Non-small cell lung) | 3.22 ± 0.2 | [2] |
| HCT-116 (Colon) | 2.71 ± 0.16 | [2] | |
| Doxorubicin (Reference Drug) | A549 (Non-small cell lung) | 2.93 ± 0.28 | [2] |
| HCT-116 (Colon) | 3.10 ± 0.22 | [2] |
Antimicrobial Activity
The antimicrobial potential of pyridine derivatives has also been a subject of investigation. A study on the synthesis of 2-amino-3-cyanopyridine derivatives revealed potent antibacterial activity, particularly against Gram-positive bacteria. Compound 2c from this series showed remarkable activity against Staphylococcus aureus and Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 0.039 ± 0.000 µg/mL.[3][4]
Another study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives reported strong antibacterial activity against several Gram-positive bacteria, with some compounds showing activity similar to the antibiotic linezolid.[5]
Table 2: In Vitro Antimicrobial Activity of Selected Pyridine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2c (a 2-amino-3-cyanopyridine derivative) | Staphylococcus aureus | 0.039 ± 0.000 | [3][4] |
| Bacillus subtilis | 0.039 ± 0.000 | [3][4] |
II. Experimental Protocols
A. MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7][8]
Principle: Metabolically active cells with functional mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[7]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
B. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[9][10][11]
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[9][10]
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.[9]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) from a fresh culture.[9][12] This suspension is then diluted to the final desired inoculum concentration.[12]
-
Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the standardized bacterial suspension.[9] Include a growth control well (no compound) and a sterility control well (no bacteria).[13]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[9][10]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]
III. Visualization of a Potential Signaling Pathway
Many pyridine-based anticancer agents are thought to exert their effects by inhibiting kinase signaling pathways. The MAPK/ERK pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[14] The following diagram illustrates a simplified representation of this pathway, which could be a potential target for this compound derivatives.
Caption: Simplified MAPK/ERK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 1-(3-Chloropyridin-2-yl)ethanone
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 1-(3-Chloropyridin-2-yl)ethanone is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques commonly employed for this purpose. This guide provides an objective comparison of these methods, supported by adaptable experimental protocols and performance data based on the analysis of analogous compounds.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and robust technique for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally labile. For this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable.
Experimental Protocol: RP-HPLC Method
A typical RP-HPLC method for a compound like this compound would be as follows:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1][2]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1][2][3]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a modifier like 0.1% formic acid to improve peak shape (e.g., Acetonitrile:Water 70:30, v/v).[1][3]
-
Detection Wavelength: 248 nm, leveraging the chromophoric nature of the aromatic ring and carbonyl group.[1]
-
Sample Preparation: A precisely weighed amount of the sample is dissolved in the mobile phase to a final concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds. Given that this compound is amenable to vaporization, GC-MS offers an excellent alternative for purity analysis and impurity identification.
Experimental Protocol: GC-MS Method
A representative GC-MS method for a similar compound would be:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with a split/splitless injector.[4]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]
-
Inlet Temperature: 250 °C.[3]
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[3]
-
Injection Mode: Split (10:1).[3]
-
MS Transfer Line Temperature: 280 °C.[3]
-
Ion Source Temperature: 230 °C.[3]
-
Mass Range: 40-450 amu.[3]
-
Sample Preparation: A sample of approximately 25 mg is accurately weighed and dissolved in 10 mL of a suitable solvent like dichloromethane.[3]
Comparative Performance of Analytical Methods
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, such as the need for routine quality control versus in-depth impurity profiling. The following table summarizes the typical performance characteristics of each method for the analysis of small organic molecules similar to this compound.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[4] | Involves the separation of volatile compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio.[4] |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[4] | Requires the analyte to be volatile and thermally stable.[4] |
| Linearity (R²) | ≥ 0.999[3][4] | ≥ 0.995[3][4] |
| Accuracy (% Recovery) | 98.0% to 102.0%[3][4] | 95.0% to 105.0%[4] |
| Precision (% RSD) | ≤ 2.0%[3][4] | ≤ 5.0%[4] |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL)[3] | Very Low (pg/mL to fg/mL)[3] |
| Limit of Quantitation (LOQ) | Low (ng/mL)[3] | Very Low (pg/mL)[3] |
| Specificity | High, especially with a Diode Array Detector.[3] | Very high, provides structural information for impurity identification. |
| Robustness | Generally very robust and reproducible for routine quality control.[2] | Can be very robust, but requires regular maintenance of the inlet and ion source.[2] |
Analytical Workflow and Method Selection
The following diagrams illustrate the general experimental workflow for both HPLC and GC-MS analysis and a logical approach to selecting the most appropriate technique.
Conclusion
Both HPLC and GC-MS are powerful and suitable techniques for the purity analysis of this compound. RP-HPLC with UV detection is a robust, reliable, and cost-effective method, making it ideal for routine quality control and batch release testing where the primary goal is to quantify the main component and known impurities.[2] Conversely, GC-MS offers superior sensitivity and specificity, making it the preferred method for identifying unknown impurities, analyzing trace-level components, and for confirmatory testing.[2] The ultimate choice of method will depend on the specific analytical goals, available instrumentation, and the stage of drug development.
References
A Comparative Guide to In Vitro Assay Validation for Anticancer Compounds Synthesized from 1-(3-Chloropyridin-2-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of various anticancer compounds derived from pyridine-based scaffolds, with a focus on derivatives that can be synthesized from 1-(3-Chloropyridin-2-yl)ethanone. We present supporting experimental data from multiple studies to facilitate the evaluation and selection of promising candidates for further drug development. This includes a comparative analysis of their inhibitory activities against key oncogenic kinases and their anti-proliferative effects on various cancer cell lines.
Comparative Analysis of In Vitro Anticancer Activity
The following tables summarize the reported in vitro biological activities of representative pyridine derivatives. These compounds, while not all directly synthesized from this compound, represent key classes of molecules, such as pyridine-ureas and pyrazoles, that can be derived from this starting material. The data is presented to offer a comparative landscape of the potential efficacy of such compounds.
Table 1: Anti-proliferative Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cell Line
| Compound ID | Modifications from a Pyridine Core | IC50 (µM) after 48h | IC50 (µM) after 72h |
| 8e | 2-methylpyridin-3-yl urea with 3-(trifluoromethyl)phenyl | 0.22 | 0.11 |
| 8n | 2-methylpyridin-3-yl urea with 3,5-bis(trifluoromethyl)phenyl | 1.88 | 0.80 |
| Doxorubicin | Reference Drug | 1.93 | Not Reported |
| Sorafenib | Reference Drug | 4.50 | Not Reported |
Data sourced from a study on pyridine-ureas as potential anticancer agents.[1]
Table 2: Kinase Inhibitory Activity of Pyridin-2-yl Urea Derivatives against ASK1 Kinase
| Compound ID | Modifications from a Pyridine Core | IC50 (nM) |
| 2 | Indoline ring addition | 1.55 ± 0.27 |
| 6 | Indoline ring with methoxy group | 2.92 ± 0.28 |
| 4 | Indoline ring with methoxy group | 45.27 ± 4.82 |
| Selonsertib | Known ASK1 Inhibitor | Not explicitly stated in the same units |
Data from a study on Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase.[2]
Table 3: Comparative Kinase Inhibitory Activity of Various Pyridine-Based Compounds
| Compound Class | Target Kinase | IC50 (nM) |
| Pyridin-2-yl Urea Derivative | ASK1 | 1.55 |
| Pyridine-based Compound 12 | PIM-1 | 14.3 |
| Staurosporine (Reference) | PIM-1 | 16.7 |
| Pyridine Urea Derivative 8e | VEGFR-2 | 3930 |
| Pyridine Urea Derivative 8b | VEGFR-2 | 5000 |
This table combines data from multiple sources to provide a broader comparative view.[2][3]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and aid in the design of future experiments.
MTT Anti-proliferative Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Cancer cell lines of interest
-
Test compounds and reference drugs
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and reference drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
VEGFR-2 Kinase Assay (Luminescence-based)
This assay measures the activity of the VEGFR-2 kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate.
Materials:
-
Recombinant Human VEGFR-2
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White opaque 96-well plates
-
Test compounds
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the substrate.
-
Enzyme Addition: Add the VEGFR-2 enzyme to each well to start the reaction. Include a "no enzyme" control.
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for the phosphorylation reaction.
-
ATP Depletion: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
EGFR Kinase Assay (Luminescence-based)
This assay is similar to the VEGFR-2 assay and measures the inhibitory effect of compounds on EGFR kinase activity.
Materials:
-
Recombinant Human EGFR
-
Kinase buffer
-
ATP
-
Suitable EGFR substrate (e.g., a specific peptide)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White opaque 96-well plates
-
Test compounds
Procedure:
-
Reaction Setup: Prepare the reaction mixture in a 96-well plate containing kinase buffer, test compounds, and the EGFR substrate.
-
Enzyme Addition: Initiate the reaction by adding the EGFR enzyme.
-
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time.
-
ATP Depletion and Signal Generation: Follow the same steps as in the VEGFR-2 kinase assay using the ADP-Glo™ system to stop the reaction and generate a luminescent signal.
-
Luminescence Measurement and Data Analysis: Measure the luminescence and calculate the IC50 values for the test compounds.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyridine-based inhibitors and a typical experimental workflow for in vitro validation.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparison of different catalytic systems for Suzuki coupling of 1-(3-Chloropyridin-2-yl)ethanone
A Comparative Guide to Catalytic Systems for the Suzuki Coupling of 1-(3-Chloropyridin-2-yl)ethanone
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation. This guide provides a comparative analysis of various catalytic systems for the Suzuki coupling of this compound, a key building block in the synthesis of numerous biologically active compounds. The choice of catalyst, ligand, and reaction conditions significantly impacts the yield and efficiency of this transformation, particularly with a challenging substrate like a chloropyridine derivative.
Performance Comparison of Catalytic Systems
The successful Suzuki coupling of this compound hinges on the careful selection of the catalytic system. Due to the electron-deficient nature of the pyridine ring and the presence of the coordinating acetyl group, catalyst inhibition can be a challenge. Below is a summary of various catalytic systems, with performance data extrapolated from studies on similar 2-chloropyridine substrates.
| Catalyst System | Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Traditional Palladium | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| Buchwald-Type (Gen 3) | XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| Buchwald-Type (Gen 3) | SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| NHC-Ligated Palladium | PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 | 1-3 |
| Ligand-Free Palladium | Pd(OAc)₂ | None | K₃PO₄ | H₂O/Isopropanol | 80-100 | 1-4 | Good to Excellent | 1-2 |
| Nickel-Based | NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 12-24 | Good to Excellent | 1-5 |
Note: The yields are typical and can vary based on the specific boronic acid partner and precise reaction conditions. For this compound, optimization may be required to achieve the reported yields.
Experimental Protocols
Detailed methodologies for representative catalytic systems are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Traditional Palladium-Catalyzed Suzuki Coupling using Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using a Buchwald-Type Precatalyst (XPhos Pd G3)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, add this compound, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst to a reaction vial equipped with a stir bar.
-
Seal the vial and remove it from the glovebox.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-8 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Nickel-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
NiCl₂(PCy₃)₂ (0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous 2-Me-THF (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add NiCl₂(PCy₃)₂, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add a solution of this compound in anhydrous 2-Me-THF.
-
Heat the reaction mixture to 100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[1]
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2]
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(3-Chloropyridin-2-yl)ethanone Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1-(3-chloropyridin-2-yl)ethanone scaffold is a valuable starting point in medicinal chemistry. Its reactive ketone group and the electron-deficient pyridine ring, featuring a chlorine atom, provide two key sites for chemical modification. This allows for the synthesis of a diverse library of derivatives with potential therapeutic applications, particularly in agrochemicals and pharmaceuticals. This guide provides a comparative analysis of analogs derived from this core structure, focusing on their structure-activity relationships based on published experimental data.
Synthetic Pathways and Analog Generation
The primary routes for creating analogs from this compound involve reactions at the ketone moiety and, to a lesser extent, substitution of the chloro group. The most documented derivatization involves using the ethanone group as a building block for more complex heterocyclic systems, such as pyrazoles. These pyrazole intermediates can then be further modified to generate diverse carboxamides and other complex structures.
Caption: Synthetic routes from this compound to bioactive analogs.
Structure-Activity Relationship (SAR) and Data Comparison
SAR studies on derivatives of this compound reveal that incorporating this moiety into larger, more complex heterocyclic systems is a successful strategy for developing potent fungicidal and insecticidal agents. The primary analogs reported are based on a 1-(3-chloropyridin-2-yl)-1H-pyrazole core. The activity of these compounds is then modulated by substitutions at the C5 position of the pyrazole ring.
| Analog Class | Core Structure | Specific Modification | Biological Activity Data | Target Organism(s) | Reference |
| Pyrazole-Methylene-Triazinone | 3-(((3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)benzo[d][1][2][3]triazin-4(3H)-one | Substitution on the benzotriazinone ring | Up to 70% mortality at 200 mg/L | Mythimna separata (Oriental armyworm) | [2] |
| Pyrazole-Methylene-Triazinone | 3-(((3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)benzo[d][1][2][3]triazin-4(3H)-one | Substitution on the benzotriazinone ring | Up to 92.3% growth inhibition at 50 mg/L | Physalospora piricola (Apple ring rot fungus) | [2] |
| Pyrazole-Carboxamide | 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamide | Various aryl substitutions on the N-hydroxy-N-aryl moiety | Moderate insecticidal activity | Mythimna separata (Oriental armyworm) | [3] |
| Pyrazole-Carboxamide | 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamide | Various aryl substitutions on the N-hydroxy-N-aryl moiety | Moderate fungicidal activity | Various fungi | [3] |
| Pyrazole-Piperidinyl-Thiazole | 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl) piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide | N/A (Single compound reported) | Good fungicidal and antiviral activity | Fungi and Tobacco Mosaic Virus (TMV) | [4] |
Key SAR Insights:
-
Pyrazole Core is Key: The transformation of the ethanone into a 1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold is fundamental to the observed biological activities.
-
Substituents on Derived Rings Modulate Potency: The specific substitutions on the triazinone or carboxamide moieties attached to the pyrazole ring are critical for determining the level of insecticidal and fungicidal efficacy.[2][3]
-
Complex Linkers Yield Diverse Activity: Introducing more complex linkers, such as the piperidinyl-thiazole-carboxamide chain, can expand the biological activity profile to include antiviral properties.[4]
Potential Signaling Pathway Inhibition
Many pyridine-containing heterocyclic compounds are known to function as kinase inhibitors.[1] While the specific mechanisms for the analogs discussed have not been fully elucidated, they could potentially target critical signaling pathways, such as the MAPK (Mitogen-Activated Protein Kinase) pathway, which is often dysregulated in various diseases.
Caption: Potential inhibition of the MAPK signaling pathway by pyridine-based analogs.[1]
Experimental Protocols
The following are generalized methodologies for the synthesis and biological evaluation of this compound analogs, based on published literature.
General Synthesis of Pyrazole-Carboxamide Analogs[3]
-
Pyrazole Intermediate Synthesis: this compound is used as a starting material in a multi-step reaction sequence (e.g., Vilsmeier-Haack reaction followed by condensation with hydrazine) to form the core intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbaldehyde.
-
Oxidation: The pyrazole-carbaldehyde is oxidized to the corresponding carboxylic acid.
-
Activation: The carboxylic acid is converted to the more reactive pyrazole carbonyl chloride, typically using thionyl chloride or oxalyl chloride.
-
Amidation: The pyrazole carbonyl chloride is reacted with various substituted N-arylhydroxylamines to yield the final 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamide analogs. The N-arylhydroxylamines are often prepared separately by reducing the corresponding nitrobenzene compounds.[3]
Fungicidal Activity Assessment (Mycelium Growth Rate Method)[3]
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized in an autoclave.
-
Compound Incorporation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the molten PDA at various final concentrations (e.g., 50 mg/L). A solvent control is also prepared.
-
Plating: The medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A small disc (e.g., 4 mm diameter) of mycelium from a fresh culture of the target fungus (e.g., Physalospora piricola) is placed at the center of each plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25 ± 1°C) for a set period, or until the mycelium in the control plate reaches the edge of the dish.
-
Measurement: The diameter of the mycelial colony is measured in two perpendicular directions.
-
Data Analysis: The percentage of growth inhibition is calculated relative to the untreated control using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the average colony diameter of the control group and T is the average colony diameter of the treatment group.
Insecticidal Activity Assessment (Larvicidal Test)[3]
-
Diet Preparation: An artificial diet for the target insect larvae (e.g., Oriental armyworm) is prepared. The test compounds are incorporated into the diet at specified concentrations.
-
Larvae Selection: Healthy, uniform larvae of a specific instar are selected for the assay.
-
Exposure: Larvae are placed in individual containers or wells of a multi-well plate containing the treated diet.
-
Incubation: The larvae are maintained under controlled conditions (temperature, humidity, light cycle) for a defined period (e.g., 48-72 hours).
-
Mortality Assessment: The number of dead larvae is counted at the end of the incubation period. Larvae are often considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: The mortality rate (%) is calculated for each concentration. This data can be used to determine lethal concentration values, such as the LC50.
References
A Comparative Guide to the Synthesis of 1-(3-Chloropyridin-2-yl)ethanone: Established Methods vs. Novel Approaches
For Researchers, Scientists, and Drug Development Professionals
The pyridyl ketone, 1-(3-Chloropyridin-2-yl)ethanone, is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of bioactive molecules. The efficiency and practicality of its synthesis are therefore of significant interest. This guide provides a comparative analysis of a known, classical synthetic route against a proposed, novel approach that leverages recent advancements in organic synthesis.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative and qualitative differences between a traditional Grignard-based approach and a modern, palladium-catalyzed cross-coupling reaction for the synthesis of this compound.
| Parameter | Known Method: Grignard Reaction | Proposed New Method: Palladium-Catalyzed Cross-Coupling |
| Starting Materials | 2,3-Dichloropyridine, Methylmagnesium bromide | 3-Chloropyridine-2-carbonitrile, Methylmagnesium bromide |
| Key Reagents | Magnesium, Methyl bromide | Palladium(II) acetate, Triphenylphosphine, N,N-Dimethylformamide |
| Typical Yield | 40-60% | 75-90% (projected) |
| Reaction Time | 6-12 hours | 2-4 hours |
| Reaction Temperature | 0°C to reflux | Room temperature to 80°C |
| Purity of Crude Product | Moderate (side products common) | High |
| Key Advantages | Utilizes readily available starting materials | Higher yield, shorter reaction time, milder conditions, high functional group tolerance |
| Key Disadvantages | Sensitive to moisture and air, potential for side reactions (e.g., Wurtz coupling), formation of over-addition products | Higher initial cost of palladium catalyst and ligands, requires inert atmosphere |
Experimental Protocols
Known Method: Grignard Reaction from 2,3-Dichloropyridine
This method involves the formation of a pyridyl Grignard reagent from 2,3-dichloropyridine, followed by acylation.
Step 1: Formation of the Grignard Reagent
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 2,3-dichloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings under a nitrogen atmosphere.
-
The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is observed by the disappearance of the magnesium and the formation of a cloudy solution.
Step 2: Acylation
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous THF to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Proposed New Method: Palladium-Catalyzed Acylation of 3-Chloropyridine-2-carbonitrile
This proposed route utilizes a modern palladium-catalyzed cross-coupling reaction, which offers milder reaction conditions and potentially higher yields and purity.
Step 1: Reaction Setup
-
To a dry Schlenk flask under a nitrogen atmosphere, add 3-chloropyridine-2-carbonitrile (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Add anhydrous, degassed N,N-dimethylformamide (DMF).
Step 2: Cross-Coupling Reaction
-
To the stirred solution, slowly add a solution of methylmagnesium bromide (1.5 eq) in THF at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic workflow for the known Grignard-based synthesis.
Safety Operating Guide
Proper Disposal of 1-(3-Chloropyridin-2-yl)ethanone: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-(3-Chloropyridin-2-yl)ethanone, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental compliance. Due to its chemical structure, this compound is categorized as hazardous waste and must be handled accordingly. Under no circumstances should it be disposed of down the drain or in regular trash.[1] This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Profile and Personal Protective Equipment (PPE)
-
Harmful if swallowed (H302)[2]
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
Harmful if inhaled (H332)[2]
-
May cause respiratory irritation (H335)[2]
Therefore, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:
| PPE Category | Required Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Skin Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or under a fume hood |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the approved methodology for the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Solid Waste: All unused or contaminated solid this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container designated for halogenated organic solvents.[2][3] It is critical to segregate chlorinated waste from non-chlorinated waste streams to facilitate proper disposal.[1]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, must be disposed of as hazardous waste in the designated solid waste container.[2]
2. Container Management:
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.[1]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").[2] The date when waste is first added to the container must also be included.[1]
-
Container Integrity: Ensure all waste containers are in good condition and are kept closed except when adding waste.[2]
3. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area.[2]
4. Empty Container Disposal:
-
Empty containers that held this compound must be decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[2]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[2]
5. Final Disposal:
-
All hazardous waste must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
